Product packaging for Fmoc-MeAnon(2)-OH(Cat. No.:CAS No. 2389078-35-5)

Fmoc-MeAnon(2)-OH

Cat. No.: B2380699
CAS No.: 2389078-35-5
M. Wt: 409.526
InChI Key: REBCBCVGMZEERZ-QHCPKHFHSA-N
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Description

Fmoc-MeAnon(2)-OH is a non-natural, Fmoc-protected amino acid building block designed for advanced solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard in modern peptide synthesis due to its stability under acidic conditions and its clean removal under mild basic conditions, such as with a piperidine solution . This orthogonal protection strategy is crucial for the sequential construction of complex peptide sequences. Following cleavage of the peptide from the solid support, this non-natural amino acid can be incorporated to impart specific properties like enhanced stability, altered hydrophobicity, or novel bioactivity to the target peptide. Research into similar Fmoc-protected non-natural amino acids highlights their value in developing therapeutic agents, such as the creation of cyclic peptides investigated as selective inhibitors of challenging protein targets like KRAS in oncology research . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO4 B2380699 Fmoc-MeAnon(2)-OH CAS No. 2389078-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCBCVGMZEERZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-MeAnon(2)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-MeAnon(2)-OH , with the systematic name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid , is a specialized amino acid derivative crucial for the synthesis of modified peptides. This in-depth guide provides a detailed overview of its chemical properties, experimental protocols, and its role in peptide chemistry, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an N-methylated, non-natural amino acid featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is strategically employed in solid-phase peptide synthesis (SPPS) to enhance the pharmacokinetic properties of the resulting peptides, such as increased metabolic stability and improved cell permeability.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides estimated values based on structurally similar N-methylated long-chain aliphatic Fmoc-amino acids.

PropertyValueSource/Basis
IUPAC Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acidWatanabe Chemical Industries, Ltd.[1]
CAS Number 2389078-35-5Watanabe Chemical Industries, Ltd.[1]
Molecular Formula C26H33NO4Calculated
Molecular Weight 409.53 g/mol Watanabe Chemical Industries, Ltd.[1]
Appearance White to off-white powderGeneral observation for Fmoc-amino acids[2]
Melting Point 155 - 157 °C (Estimated)Based on Fmoc-N-Me-L-Ala-OH[2]
Solubility Soluble in DMF, NMP, DMSO, acetonitrile. Poorly soluble in water.General for Fmoc-amino acids[3][4]
Optical Rotation Specific value not available. Expected to be laevorotatory.Based on (S)-configuration
Storage Temperature 2-8°C or -20°C for long-term storageGeneral practice for Fmoc-amino acids

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected to show characteristic peaks for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), a singlet for the N-methyl group, and signals corresponding to the nonanoic acid aliphatic chain.

    • ¹³C NMR : Will display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, aromatic carbons of the fluorenyl moiety, the N-methyl carbon, and the aliphatic carbons of the nonanoic acid chain.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid groups (around 1700-1760 cm⁻¹), N-H bending, and C-H stretching of the aromatic and aliphatic portions. The spectra of amino acids are dominated by strong symmetric and antisymmetric carboxylate stretching modes around 1300 and 1600 cm-1, respectively.[5]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the compound's molecular weight (409.53). Derivatization with Fmoc-Cl allows for sensitive detection by LC-ESI-MS/MS.[6][7]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and incorporation of Fmoc-N-methylated amino acids like this compound into a peptide sequence.

Synthesis of Fmoc-N-Methylated Amino Acids

A common method for the synthesis of Fmoc-N-methylated amino acids is via a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1] This method, adapted from the Biron-Kessler method, involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation.[1]

Workflow for Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

Synthesis_Workflow Resin 2-CTC Resin Load 1. Load Fmoc-Amino Acid (DCM, DIEA) Resin->Load Deprotect_Fmoc 2. Fmoc Deprotection (Piperidine in DMF) Load->Deprotect_Fmoc Protect_NBS 3. N-Protection with o-NBS-Cl Deprotect_Fmoc->Protect_NBS Methylate 4. N-Methylation (MeI or (MeO)2SO2) Protect_NBS->Methylate Deprotect_NBS 5. NBS Deprotection Methylate->Deprotect_NBS Protect_Fmoc 6. Re-protection with Fmoc-OSu Deprotect_NBS->Protect_Fmoc Cleave 7. Cleavage from Resin (TFA in DCM) Protect_Fmoc->Cleave Product This compound Cleave->Product HPLC_Purification Crude Crude Product Dissolve Dissolve in Mobile Phase A / Minimal Organic Crude->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Elute Gradient Elution (Increasing Acetonitrile) Inject->Elute Monitor Monitor Elution (UV Detector) Elute->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (Analytical HPLC / MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure SPPS_Coupling Resin_Peptide Resin-Bound Peptide (Free N-terminus) Couple Couple to Resin-Peptide Resin_Peptide->Couple Activate Activate this compound (HATU/DIEA in DMF) Activate->Couple Wash Wash Resin Couple->Wash Deprotect Fmoc Deprotection (Piperidine in DMF) Wash->Deprotect Next_Cycle Proceed to Next Coupling Cycle Deprotect->Next_Cycle

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-N-methyl-2-amino-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed structure and a plausible synthetic pathway for Fmoc-N-methyl-2-amino-1-indanone, a compound of interest in medicinal chemistry and drug development. The nomenclature "Fmoc-MeAnon(2)-OH" is interpreted as N-(9-Fluorenylmethoxycarbonyl)-N-methyl-2-amino-1-indanone. The "-OH" suffix in the user's request is likely a misnomer, as the indanone structure does not contain a carboxylic acid group. This guide outlines a multi-step synthesis beginning with the formation of the 2-amino-1-indanone core, followed by N-methylation and final protection with the fluorenylmethoxycarbonyl (Fmoc) group.

Proposed Structure of Fmoc-N-methyl-2-amino-1-indanone

The proposed chemical structure is as follows:

  • Core Scaffold: 1-Indanone

  • Substitution at position 2: An amino group that is N-methylated.

  • Protection of the secondary amine: A 9-fluorenylmethoxycarbonyl (Fmoc) group.

Chemical Formula: C₂₅H₂₁NO₃ Molecular Weight: 383.44 g/mol

Proposed Synthesis Pathway

A plausible multi-step synthesis pathway for Fmoc-N-methyl-2-amino-1-indanone is presented below. The pathway commences with the synthesis of 2-amino-1-indanone from DL-phenylalanine, proceeds through N-methylation of the primary amine, and concludes with the protection of the resulting secondary amine with an Fmoc group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-1-indanone cluster_1 Step 2: N-methylation cluster_2 Step 3: Fmoc Protection DL-Phenylalanine DL-Phenylalanine N-Phthaloylphenylalanine N-Phthaloylphenylalanine DL-Phenylalanine->N-Phthaloylphenylalanine Phthalic anhydride, 150°C 2-Phthalimido-1-indanone 2-Phthalimido-1-indanone N-Phthaloylphenylalanine->2-Phthalimido-1-indanone Polyphosphoric acid, 120°C 2-Amino-1-indanone HCl 2-Amino-1-indanone HCl 2-Phthalimido-1-indanone->2-Amino-1-indanone HCl HCl, Acetic acid, reflux 2-Amino-1-indanone 2-Amino-1-indanone 2-Amino-1-indanone HCl->2-Amino-1-indanone Base N-methyl-2-amino-1-indanone N-methyl-2-amino-1-indanone 2-Amino-1-indanone->N-methyl-2-amino-1-indanone Methylating agent (e.g., Dimethyl sulfate) Fmoc-N-methyl-2-amino-1-indanone Fmoc-N-methyl-2-amino-1-indanone N-methyl-2-amino-1-indanone->Fmoc-N-methyl-2-amino-1-indanone Fmoc-OSu or Fmoc-Cl, Base

Caption: Proposed synthesis pathway for Fmoc-N-methyl-2-amino-1-indanone.

Experimental Protocols and Data

This section provides detailed experimental protocols for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity.

This step involves a three-part process starting from DL-phenylalanine.[1][2]

Part A: Synthesis of N-Phthaloylphenylalanine

  • Protocol: DL-Phenylalanine and phthalic anhydride are added to a round-bottom flask with magnetic stirring. The flask is connected to a water aspirator to create a vacuum and heated in an oil bath at 150°C. The reaction proceeds until a clear, viscous liquid is formed, which solidifies upon cooling. The solid is then recrystallized from a mixture of ethanol and water.[2]

Part B: Synthesis of 2-Phthalimido-1-indanone

  • Protocol: N-Phthaloylphenylalanine is added to a flask with polyphosphoric acid (PPA) and a magnetic stirrer. The mixture is heated to 120°C and stirred for a period of time. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water and a sodium bicarbonate solution, and then dried. The crude product can be purified by recrystallization from ethanol.[2]

Part C: Synthesis of 2-Amino-1-indanone Hydrochloride

  • Protocol: 2-Phthalimido-1-indanone is refluxed with a mixture of concentrated hydrochloric acid and acetic acid for several hours. After cooling, the precipitated phthalic acid is filtered off. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-1-indanone hydrochloride, which can be purified by recrystallization.[2] The free amine can be obtained by neutralization with a suitable base.

Reactant Molar Ratio Reagents Conditions Yield
DL-Phenylalanine1.0Phthalic anhydride (1.1 eq)150°C, vacuum~90%
N-Phthaloylphenylalanine1.0Polyphosphoric acid120°C~75%
2-Phthalimido-1-indanone1.0Conc. HCl, Acetic AcidReflux, 10h~60%

Table 1: Quantitative data for the synthesis of 2-amino-1-indanone.

The primary amine of 2-amino-1-indanone can be methylated using various established methods. One common approach involves the use of dimethyl sulfate or methyl iodide. A more advanced and controlled method is the Biron-Kessler method, which involves temporary protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group to facilitate methylation.[3]

  • Illustrative Protocol (Biron-Kessler Method):

    • o-NBS Protection: The amine (2-amino-1-indanone) is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in a suitable solvent (e.g., NMP).[3]

    • Methylation: The resulting sulfonamide is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

    • o-NBS Deprotection: The o-NBS group is subsequently removed using a thiol, such as 2-mercaptoethanol, in the presence of a base to yield the N-methylated amine.[3]

Reactant Molar Ratio Reagents Conditions Yield
2-Amino-1-indanone1.01. o-NBS-Cl, Collidine2. Dimethyl sulfate, DBU3. 2-Mercaptoethanol, BaseRoom TemperatureHigh (expected)

Table 2: Representative quantitative data for the N-methylation of an amino group.

The final step is the protection of the secondary amine with the Fmoc group. This is a standard procedure in peptide synthesis and organic chemistry.[4][5][6]

  • Protocol: To a solution of N-methyl-2-amino-1-indanone in a suitable solvent (e.g., a mixture of THF and saturated aqueous sodium bicarbonate), 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the final product, which can be further purified by chromatography if necessary.[4]

Reactant Molar Ratio Reagents Conditions Yield
N-methyl-2-amino-1-indanone1.0Fmoc-OSu (1.05 eq), NaHCO₃Room Temperature, 16h>90%

Table 3: Representative quantitative data for the Fmoc protection of a secondary amine.

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and confirmation of the final product is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Synthesize 2-Amino-1-indanone S2 N-methylate 2-Amino-1-indanone S1->S2 S3 Fmoc protect N-methyl-2-amino-1-indanone S2->S3 P1 Recrystallization / Chromatography S3->P1 C1 NMR Spectroscopy (¹H, ¹³C) P1->C1 C2 Mass Spectrometry (HRMS) P1->C2 C3 FT-IR Spectroscopy P1->C3

Caption: General workflow for the synthesis and characterization of Fmoc-N-methyl-2-amino-1-indanone.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of Fmoc-N-methyl-2-amino-1-indanone. The experimental protocols and quantitative data are based on established and well-documented chemical transformations for similar substrates. Researchers aiming to synthesize this compound should optimize the reaction conditions for each step to achieve the best possible yields and purity.

References

Fmoc-MeAnon(2)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Fmoc-MeAnon(2)-OH: A Building Block for Advanced Peptide Synthesis

This in-depth technical guide provides comprehensive information on this compound, a valuable N-methylated amino acid derivative utilized by researchers, scientists, and drug development professionals in the synthesis of modified peptides with enhanced therapeutic potential.

Core Compound Data

This compound, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the amino acid backbone offers significant advantages in drug design, notably increased resistance to enzymatic degradation and improved pharmacokinetic properties of the resulting peptides.[1][2][3]

PropertyValue
Chemical Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid
Molecular Weight 409.53
Chemical Formula C25H31NO4
CAS Number 2389078-35-5[1]

Role in Peptide Synthesis and Drug Discovery

The use of N-methylated amino acids like this compound is a critical strategy in modern drug discovery. N-methylation can enhance the metabolic stability of peptides, prolonging their in-vivo half-life and improving bioavailability.[1][2][4] This modification can also influence the conformation of the peptide, potentially leading to higher binding affinity and selectivity for its biological target.[2] this compound is particularly useful in the synthesis of peptide-based therapeutics for a range of diseases, including metabolic disorders and oncology.[1]

Experimental Protocols

General Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol is based on the Biron−Kessler method for N-methylation on a solid support.[4]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-2-aminononanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or Methyl iodide

  • Piperidine

  • Appropriate solvents for washing

Procedure:

  • Resin Loading: The starting Fmoc-2-aminononanoic acid is attached to the 2-CTC resin. The resin is swelled in DCM, and the amino acid is added along with DIPEA. The mixture is agitated for a specified time to ensure complete loading.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the loaded amino acid using a solution of piperidine in DMF. This exposes the primary amine for the subsequent reaction.

  • Sulfonylation: The exposed amine is reacted with o-NBS-Cl in the presence of a base to form a sulfonamide. This step is crucial as it acidifies the remaining N-H proton, facilitating methylation.[4]

  • N-Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.[4]

  • Nosyl Deprotection: The o-NBS group is removed to yield the N-methylated amino acid still attached to the resin.

  • Fmoc Protection: The newly formed secondary amine is then protected with an Fmoc group by reacting it with Fmoc-OSu or Fmoc-Cl.

  • Cleavage from Resin: The final Fmoc-N-methyl-2-aminononanoic acid (this compound) is cleaved from the 2-CTC resin using a mild acidic solution, typically a solution of acetic acid or trifluoroacetic acid in DCM.

Use in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, this compound can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[5][6][7]

General SPPS Cycle:

  • Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) is chosen and swelled in an appropriate solvent like DMF.[6][8]

  • Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed with a solution of piperidine in DMF.[5][9]

  • Coupling: The incoming this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to react with the free amine of the peptide chain.[2]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • These deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Workflow Visualization

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain via solid-phase peptide synthesis.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Peptide Purified N-Methylated Peptide Cleavage->Peptide

References

A Technical Guide to the Solubility of Fmoc-Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The specific compound "Fmoc-MeAnon(2)-OH" is not found in publicly available chemical literature, suggesting it may be a novel or proprietary molecule. This guide provides a framework for assessing its solubility based on the known characteristics of structurally related and commonly used N-α-Fmoc-protected amino acids. The principles, protocols, and workflows described herein are standard in the field of peptide chemistry and are directly applicable to novel derivatives.

Fmoc-protected amino acids are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS).[1] Their solubility in various organic solvents is a critical parameter that influences reaction kinetics, coupling efficiency, and overall purity of the final peptide.[2] Polar aprotic solvents are most commonly used in Fmoc-based SPPS due to their ability to solvate the growing peptide chain and the resin support.[3]

Solubility of Representative Fmoc-Amino Acids

The solubility of Fmoc-amino acids is largely dictated by the polarity of the solvent. They are generally highly soluble in polar aprotic solvents and sparingly soluble in water. The data below, compiled from various chemical sources, serves as a general reference. Actual solubility can vary with temperature, purity, and the specific amino acid side chain.

Solvent Abbreviation Chemical Class General Solubility of Fmoc-Amino Acids Notes
N,N-DimethylformamideDMFPolar AproticHighThe most common solvent for SPPS; however, it can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[2]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighAn excellent solvent for SPPS that can improve coupling yields, but may lead to greater decomposition of Fmoc-amino acids over time compared to DMF.[2]
DichloromethaneDCMChlorinatedModerate to HighOften used in Boc-chemistry, it is less common for Fmoc-SPPS coupling steps but is used for washing. It may not efficiently solvate longer peptide chains.[2]
Dimethyl SulfoxideDMSOPolar AproticHighOften used as a co-solvent with DMF to dissolve difficult or aggregation-prone sequences.[4]
TetrahydrofuranTHFEtherModerateCan be an effective solvent, particularly when used with PEG-based resins.[2]
AcetonitrileACNNitrileLow to ModerateGenerally not a primary solvent for coupling but used extensively in HPLC purification of the final peptide.
WaterH₂OProticVery LowFmoc-amino acids are considered sparingly soluble or insoluble in water.

Experimental Protocol: Determining Solubility

This protocol outlines a standard laboratory method for determining the approximate solubility of a compound like this compound in a specific solvent at room temperature.

Objective: To determine the solubility of an Fmoc-amino acid in a given solvent, expressed in mg/mL or mol/L.

Materials:

  • This compound (or other Fmoc-amino acid)

  • Calibrated analytical balance

  • Selection of solvents (e.g., DMF, NMP, DCM)

  • Small volume glass vials (e.g., 2 mL) with caps

  • Magnetic stirrer and micro-stir bars

  • Volumetric pipettes or microliter syringes

  • Vortex mixer

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood.

  • Solvent Dispensing: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen solvent to a glass vial containing a micro-stir bar.

  • Initial Solute Addition: Weigh a small, known amount (e.g., 5.0 mg) of the Fmoc-amino acid and add it to the vial.

  • Dissolution: Cap the vial and stir the mixture at a constant speed at room temperature for a set period (e.g., 15-30 minutes). Use a vortex mixer if necessary to break up clumps.

  • Observation: Visually inspect the solution against a dark background. If all the solid has dissolved, the compound is soluble at that concentration.

  • Incremental Addition: Continue to add small, pre-weighed increments of the Fmoc-amino acid to the solution. After each addition, repeat step 4 (Dissolution) and step 5 (Observation).

  • Saturation Point: The saturation point is reached when a small amount of the added solid fails to dissolve completely after an extended period of stirring (e.g., 1-2 hours).

  • Calculation: Calculate the solubility using the total mass of the compound that fully dissolved in the known volume of solvent.

    • Solubility (mg/mL) = Total Mass of Dissolved Solute (mg) / Volume of Solvent (mL)

  • Repeatability: Repeat the experiment for each solvent of interest to build a comprehensive solubility profile.

Visualization of the Fmoc-SPPS Workflow

Fmoc-protected amino acids are central to the cyclic process of Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry by anchoring the growing peptide chain to a solid support resin.[5][6] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[7] The general SPPS cycle involves four key stages: deprotection, washing, coupling, and another washing step, repeated for each amino acid in the sequence.[8]

SPPS_Workflow start Start: C-Terminal Amino Acid Attached to Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Solvent Wash (e.g., DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. Solvent Wash (e.g., DMF, DCM) coupling->wash2 cycle_check Is Peptide Sequence Complete? wash2->cycle_check cycle_check->deprotection No (Add Next AA) cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) cycle_check->cleavage Yes end_node Purified Peptide cleavage->end_node

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

The Strategic Incorporation of Fmoc-MeAnon(2)-OH in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of therapeutic properties. Among these, N-methylated amino acids have garnered significant attention for their ability to enhance peptide stability, cell permeability, and bioavailability. This technical guide provides an in-depth exploration of Fmoc-MeAnon(2)-OH, a unique N-methylated amino acid with a long aliphatic side chain, and its potential applications in peptide synthesis. While specific published data on this compound is limited, this document extrapolates from the extensive literature on similar N-methylated and sterically hindered amino acids to provide a comprehensive overview of its potential benefits, challenges, and recommended synthetic protocols.

Introduction: The Power of N-Methylation in Peptide Therapeutics

N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of a peptide.[1][2] This modification imparts a range of desirable characteristics, making it a valuable tool in the development of peptide-based therapeutics.[1][3]

Key Advantages of N-Methylation:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[1]

  • Improved Membrane Permeability and Oral Bioavailability: By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can reduce the polarity of the peptide backbone and favor the adoption of conformations more amenable to passive diffusion across cellular membranes.[1][4] This can lead to improved oral bioavailability.

  • Modulation of Conformation and Bioactivity: The restriction of backbone rotation imposed by the N-methyl group can lock the peptide into a specific, bioactive conformation. This can lead to enhanced receptor affinity and selectivity, and can even convert receptor agonists into antagonists.[1]

  • Increased Solubility of Aggregation-Prone Peptides: In some cases, N-methylation can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation, thereby improving the solubility of difficult sequences.[1]

This compound, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is a fascinating building block that combines the benefits of N-methylation with the introduction of a long, lipophilic nonanoic acid side chain.

Physicochemical Properties and Structural Features of this compound

PropertyStructural FeaturePredicted Impact on Peptide
Identity (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid---
CAS Number 2389078-35-5---
Molecular Formula C26H33NO4---
Molecular Weight 409.53---
N-Methylation Methyl group on the alpha-amineIncreased proteolytic stability, enhanced membrane permeability, conformational restriction.
Nonanoic Acid Side Chain Eight-carbon aliphatic chainIncreased lipophilicity, potential for enhanced hydrophobic interactions with binding partners, may influence self-assembly properties.

The combination of N-methylation and a long aliphatic side chain makes this compound a unique building block for introducing significant conformational constraints and lipophilicity into a peptide sequence.

Potential Applications in Peptide Synthesis

The unique characteristics of this compound suggest its utility in several areas of peptide research and drug development:

  • Development of Cell-Penetrating Peptides (CPPs): The increased lipophilicity and conformational rigidity imparted by this amino acid could enhance the ability of peptides to cross cell membranes.

  • Design of Enzyme-Resistant Analogs: The N-methyl group provides inherent resistance to proteolysis, making it ideal for increasing the stability of therapeutic peptides.

  • Modulation of Peptide-Protein Interactions: The long aliphatic side chain can be used to probe or enhance hydrophobic interactions at the binding interface of a peptide and its target protein.

  • Creation of Peptides with Novel Secondary Structures: The steric bulk of the N-methyl group and the flexibility of the side chain can be used to induce unique folds and conformations in peptides.

Experimental Protocols: Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain presents a synthetic challenge.[5][6] Standard coupling conditions often result in low yields and incomplete reactions.[6] Therefore, optimized protocols are required to efficiently incorporate this compound.

Recommended Coupling Reagents

Due to the steric hindrance of the N-methyl group, more potent coupling reagents are recommended.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh reactivity, often successful where other reagents fail for N-methylated amino acids.[7]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltSimilar to HATU, provides rapid and efficient coupling.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for difficult couplings, though may be slightly less reactive than HATU.
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly reactive, particularly useful for coupling to N-methylated residues.[7]
General Protocol for Coupling this compound

This protocol is a general guideline based on best practices for incorporating sterically hindered N-methylated amino acids.[7][8] Optimization may be required for specific peptide sequences.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 3.9 equivalents)

  • Base (e.g., DIEA or N-Methylmorpholine, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (4 eq.) and the coupling reagent (e.g., HATU, 3.9 eq.) in DMF. Add the base (e.g., DIEA, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., using microwave-assisted SPPS).[5]

  • Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction. The standard ninhydrin test is not effective for secondary amines. The Bromophenol Blue test is a recommended alternative.[7]

    • Bromophenol Blue Test: A small sample of the resin is washed and treated with a solution of bromophenol blue. A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.

  • Double Coupling (if necessary): If the coupling is incomplete, repeat steps 4-6 with fresh reagents.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base (e.g., DIEA or pyridine) in DMF can be performed.

  • Proceed to the next cycle of deprotection and coupling.

Visualizing the Workflow and Conceptual Framework

Experimental Workflow for Incorporating this compound

experimental_workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (2-4 hours) wash1->coupling preactivation Pre-activation This compound + HATU/DIEA preactivation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring decision Complete? monitoring->decision wash2 Wash (DMF, DCM, MeOH) decision->wash2 Yes double_couple Double Couple decision->double_couple No next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->coupling

Caption: Workflow for the incorporation of this compound in SPPS.

Signaling Pathway of N-Methylation's Impact on Peptide Properties

signaling_pathway N_Methylation N-Methylation of Peptide Backbone Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance No_H_Bond_Donor Removal of Amide Hydrogen Bond Donor N_Methylation->No_H_Bond_Donor Conformational_Restriction Backbone Conformational Restriction N_Methylation->Conformational_Restriction Proteolytic_Resistance Increased Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Reduced_Polarity Reduced Backbone Polarity No_H_Bond_Donor->Reduced_Polarity Bioactive_Conformation Stabilization of Bioactive Conformation Conformational_Restriction->Bioactive_Conformation Membrane_Permeability Enhanced Membrane Permeability Reduced_Polarity->Membrane_Permeability Improved_PK Improved Pharmacokinetics Proteolytic_Resistance->Improved_PK Membrane_Permeability->Improved_PK Bioactive_Conformation->Improved_PK

Caption: The impact of N-methylation on key peptide properties.

Conclusion and Future Outlook

This compound represents a valuable, albeit understudied, building block for peptide synthesis. The combination of N-methylation and a long aliphatic side chain offers a unique set of tools for modulating the pharmacokinetic and pharmacodynamic properties of peptides. While the steric hindrance of this amino acid necessitates the use of optimized coupling protocols, the potential benefits in terms of stability, bioavailability, and conformational control are significant. Further research into the specific applications of this compound is warranted to fully elucidate its potential in the design of next-generation peptide therapeutics. Researchers are encouraged to employ the general strategies outlined in this guide as a starting point for the successful incorporation of this and other sterically demanding N-methylated amino acids into their peptide sequences.

References

A Technical Guide to Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine and its Role in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. Among the vast arsenal of synthetic amino acids, N-methylated variants and those with bulky aromatic side chains have garnered significant attention. This technical guide provides an in-depth analysis of Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine (Fmoc-N-Me-2-Nal-OH), a unique non-natural amino acid that combines both of these advantageous features. While direct experimental data for this specific compound is sparse, this guide extrapolates from the well-documented properties of N-methylated amino acids and 2-naphthylalanine (2-Nal) to provide a comprehensive overview of its anticipated characteristics and utility in peptide science. We present a comparative analysis with other non-natural amino acids, detailed experimental protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its potential impact on peptide structure and function.

Introduction: The Imperative for Non-Natural Amino Acids

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases and low oral bioavailability. The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][2] These synthetic building blocks can introduce novel structural and functional motifs, leading to peptides with enhanced therapeutic potential.

Key advantages of incorporating non-natural amino acids include:

  • Increased Proteolytic Stability: Modifications to the peptide backbone, such as N-methylation, can sterically hinder the approach of proteases, thereby extending the in vivo half-life of the peptide.[3][4]

  • Conformational Constraint: The introduction of bulky or cyclic side chains can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.

  • Enhanced Lipophilicity: Non-natural amino acids can modulate the overall lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Functionalities: Synthetic amino acids can introduce unique chemical handles for bioconjugation, fluorescent labeling, or the introduction of novel pharmacophores.

A Profile of Fmoc-N-Methyl-3-(2-naphthyl)-L-alanine

Fmoc-N-Me-2-Nal-OH is a derivative of the non-natural amino acid 3-(2-naphthyl)-L-alanine (2-Nal), featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in SPPS and a methyl group on the alpha-amino nitrogen.

  • 2-Naphthylalanine (2-Nal): The bulky, hydrophobic naphthyl group can participate in π-π stacking and hydrophobic interactions, potentially enhancing binding to target proteins.[5][6][7] It is often used as a bioisostere for tryptophan, offering a larger surface area for interaction while being less susceptible to oxidation.[5] The incorporation of 2-Nal has been shown to enhance the anticancer and antimicrobial activities of peptides.[8]

  • N-Methylation: The presence of the N-methyl group introduces several critical changes. It removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets.[4][9] This modification also introduces steric bulk, which can significantly slow down coupling reactions during SPPS.[10][11] However, this steric hindrance is also a primary reason for the increased resistance of N-methylated peptides to enzymatic degradation.[3]

Comparative Analysis with Other Non-Natural Amino Acids

The unique combination of a bulky aromatic side chain and N-methylation in Fmoc-N-Me-2-Nal-OH positions it as a valuable tool for peptide chemists. The following table provides a comparative summary of its anticipated properties against other commonly used non-natural amino acids.

Non-Natural Amino Acid Key Structural Feature Primary Impact on Peptide Properties Coupling Efficiency in SPPS Resistance to Proteolysis
Fmoc-N-Me-2-Nal-OH N-methylation & Bulky Aromatic Side ChainIncreased hydrophobicity, conformational restriction, potential for enhanced binding, high stability.Low to moderate; requires specialized coupling reagents and longer reaction times.High
Fmoc-2-Nal-OH Bulky Aromatic Side ChainIncreased hydrophobicity, potential for enhanced binding via π-π stacking.HighModerate
Fmoc-N-Me-Ala-OH N-methylationIncreased stability, disruption of secondary structure.Moderate to low; more challenging than non-methylated counterparts.High
Fmoc-Aib-OH (Aminoisobutyric acid) α,α-disubstitutionPromotes helical conformations.Moderate; sterically hindered.High
Fmoc-D-Ala-OH D-amino acidDisrupts secondary structure, enhances stability.HighHigh
Fmoc-Bpa-OH (p-Benzoylphenylalanine) Photoreactive side chainAllows for photocrosslinking to study protein-protein interactions.HighModerate

Experimental Protocols: Incorporation of Fmoc-N-Me-2-Nal-OH in SPPS

The steric hindrance posed by the N-methyl group and the bulky naphthyl side chain makes the coupling of Fmoc-N-Me-2-Nal-OH a challenging step in SPPS. Standard coupling conditions are often insufficient and can lead to low yields and truncated sequences.[11] The following protocols are recommended for efficient incorporation.

Materials and Reagents
  • Fmoc-N-Me-2-Nal-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Recommended Coupling Protocol for Fmoc-N-Me-2-Nal-OH
  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-N-Me-2-Nal-OH (3 equivalents) with HATU or PyAOP (3 equivalents) and DIPEA or collidine (6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours. Microwave-assisted coupling can significantly reduce the reaction time.[12]

  • Washing: Wash the resin with DMF (5 x 1 minute).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Continue with the next amino acid in the sequence.

Cleavage and Deprotection

After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5), for 2-3 hours.

Visualizing Key Processes

Standard Fmoc-SPPS Workflow

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection1 Wash2 Wash (DMF) Deprotection1->Wash2 Coupling2 Coupling Wash2->Coupling2 Fmoc_AA2 Fmoc-AA2-OH Fmoc_AA2->Coupling2 Wash3 Wash (DMF) Coupling2->Wash3 Repeat Repeat Cycle Wash3->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Coupling N-Methylated Amino Acids

N_Me_Coupling cluster_standard Standard Coupling cluster_n_methylated N-Methylated Coupling Standard_AA Fmoc-Ala-OH Standard_Coupling Fast Coupling Standard_AA->Standard_Coupling Peptide_Chain H2N-Peptide-Resin Peptide_Chain->Standard_Coupling N_Me_AA Fmoc-N-Me-2-Nal-OH Steric_Hindrance Steric Hindrance N_Me_AA->Steric_Hindrance N_Me_Peptide_Chain MeHN-Peptide-Resin N_Me_Peptide_Chain->Steric_Hindrance Slow_Coupling Slow/Incomplete Coupling Steric_Hindrance->Slow_Coupling Special_Reagents Specialized Reagents (e.g., HATU, PyAOP) Special_Reagents->Slow_Coupling Overcomes hindrance

Caption: Comparison of standard vs. N-methylated amino acid coupling in SPPS.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Receptor Cell Surface Receptor Protein_A Protein A Receptor->Protein_A PPI Protein-Protein Interaction Protein_A->PPI Protein_B Protein B Protein_B->PPI Downstream_Signal Downstream Signaling PPI->Downstream_Signal Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signal->Cellular_Response Peptide Peptide with N-Me-2-Nal Peptide->PPI blocks interaction Inhibition Inhibition

References

The Synthesis and Application of Fmoc-N-methyl-2-aminononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. N-methylation, the substitution of a methyl group onto the amide nitrogen of the peptide backbone, is a particularly effective modification.[1][2][3] This seemingly minor alteration can profoundly impact a peptide's conformational flexibility and its resistance to enzymatic degradation, thereby enhancing its oral bioavailability and in vivo half-life.[1][4][5] Fmoc-N-methyl-2-aminononanoic acid represents a lipophilic building block that can be leveraged to fine-tune the properties of peptide drug candidates. This document serves as a technical resource for researchers seeking to synthesize and utilize this compound in their work.

Commercial Unavailability and the Need for Custom Synthesis

A thorough search of major chemical supplier catalogs indicates that Fmoc-N-methyl-2-aminonanoic acid is not a stock item. Researchers requiring this compound will therefore need to pursue custom synthesis, either by contracting a specialized firm or by undertaking the synthesis in-house. The following sections detail established synthetic routes for the preparation of Fmoc-protected N-methylated amino acids, which are directly applicable to the synthesis of Fmoc-N-methyl-2-aminonanoic acid.

Synthesis of Fmoc-N-methyl-2-aminononanoic Acid

The synthesis of Fmoc-N-methyl-amino acids can be approached through several well-documented methods. The most common strategies involve the N-methylation of the corresponding Fmoc-amino acid or the Fmoc protection of a pre-methylated amino acid. A general and widely adopted approach is a multi-step process that begins with the commercially available 2-aminononanoic acid.

General Synthetic Workflow

A robust method for preparing Fmoc-N-methyl-amino acids is the solid-phase Biron-Kessler method, which is an adaptation of Fukuyama's solution-phase synthesis.[5] This method involves the temporary protection of the alpha-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which facilitates the subsequent N-methylation.

cluster_synthesis Synthesis of Fmoc-N-methyl-2-aminononanoic Acid A 2-Aminononanoic Acid B Fmoc Protection (Fmoc-OSu or Fmoc-Cl) A->B Step 1 C Fmoc-2-aminononanoic acid B->C D N-Methylation (e.g., via Oxazolidinone formation and reduction) C->D Step 2 E Fmoc-N-methyl-2-aminononanoic Acid D->E

Caption: A generalized workflow for the synthesis of Fmoc-N-methyl-2-aminononanoic Acid.

Key Experimental Protocols

1. Fmoc Protection of 2-Aminononanoic Acid

This procedure outlines the protection of the primary amine with the Fmoc group.

  • Materials: 2-Aminononanoic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), sodium carbonate, 1,4-dioxane, water, diethyl ether, hexane.

  • Procedure:

    • Dissolve 2-aminononanoic acid in a 10% aqueous solution of sodium carbonate.

    • Add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

2. N-Methylation via Oxazolidinone Intermediate

A highly efficient method for the N-methylation of Fmoc-amino acids involves the formation of an oxazolidinone intermediate, followed by reductive ring-opening.[6]

  • Materials: Fmoc-2-aminononanoic acid, paraformaldehyde, p-toluenesulfonic acid (p-TsOH), toluene, triethylsilane (Et3SiH), and a Lewis acid (e.g., trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2)).

  • Procedure:

    • Oxazolidinone Formation: Reflux a solution of Fmoc-2-aminononanoic acid, paraformaldehyde, and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude oxazolidinone.

    • Reductive Opening: Dissolve the crude oxazolidinone in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add triethylsilane and a Lewis acid at 0 °C.

    • Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

    • Purify the final product, Fmoc-N-methyl-2-aminononanoic acid, by column chromatography.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents challenges due to steric hindrance.[4] Standard coupling reagents are often inefficient, leading to low coupling yields.

Recommended Coupling Reagents and Conditions

Specialized coupling reagents and optimized conditions are necessary for the efficient acylation of the N-methylated amine.

Coupling ReagentAbbreviationRecommended ConditionsReference
(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyAOP4 eq. PyAOP, 8 eq. DIEA in DMF or NMP[4]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU4 eq. HATU, 8 eq. DIEA in DMF or NMP[4]
Bromotripyrrolidinophosphonium hexafluorophosphatePyBrOP2 eq. PyBrOP, 6 eq. DIEA in DCM at 0°C to RT[4]
Bis(trichloromethyl) carbonateTriphosgeneIn situ formation of the acid chloride[4]

eq. = equivalents relative to resin loading; DIEA = N,N-diisopropylethylamine; DMF = N,N-dimethylformamide; NMP = N-methyl-2-pyrrolidone; DCM = dichloromethane; RT = room temperature.

Monitoring Coupling Reactions

The ninhydrin test, commonly used to monitor the completion of coupling reactions in SPPS, is not effective for secondary amines. The bromophenol blue test is a recommended alternative for monitoring the acylation of N-methylated amino acids.[4]

cluster_coupling Coupling of Fmoc-N-methyl-2-aminononanoic Acid in SPPS Resin Peptide-Resin (with free N-terminal amine) Coupled_Peptide Extended Peptide-Resin Resin->Coupled_Peptide Fmoc_AA Fmoc-N-methyl-2-aminononanoic Acid Activated_AA Activated Fmoc-N-methyl-2-aminononanoic Acid Fmoc_AA->Activated_AA Coupling_Reagent Activating/Coupling Reagent (e.g., HATU, PyBrOP) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Activated_AA->Coupled_Peptide

Caption: A schematic of the activation and coupling of an Fmoc-N-methylated amino acid during SPPS.

Conclusion

While Fmoc-N-methyl-2-aminononanoic acid is not a commercially available reagent, its synthesis is achievable through established chemical methodologies. The incorporation of this and other N-methylated amino acids is a powerful strategy in peptide drug design, offering a means to enhance the stability and bioavailability of peptide therapeutics.[2] This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize Fmoc-N-methyl-2-aminononanoic acid in their peptide synthesis endeavors, thereby expanding the toolbox for the creation of novel and more effective peptide-based drugs.

References

Spectroscopic and Synthetic Profile of Fmoc-MeAnon(2)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, MS) and a plausible synthetic protocol for Nα-Fmoc-Nα-methyl-L-α-naphthylalanine, herein referred to as Fmoc-MeAnon(2)-OH. Due to the specialized nature of this N-methylated amino acid derivative, publicly available experimental spectroscopic data is scarce. Therefore, this document presents predicted data based on the chemical structure, alongside established methodologies for the synthesis and characterization of similar compounds. This guide is intended to serve as a valuable resource for researchers in peptide synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from standard chemical shift values and fragmentation patterns for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
N-CH₃2.8 - 3.2SingletChemical shift can be sensitive to solvent and conformation.
α-CH4.8 - 5.2Triplet or Doublet of DoubletsCoupling to β-protons.
β-CH₂3.2 - 3.6MultipletDiastereotopic protons, may show complex splitting.
Fmoc-CH4.2 - 4.5Triplet
Fmoc-CH₂4.0 - 4.3Doublet
Fmoc Aromatic-H7.2 - 7.8Multiplet
Naphthyl Aromatic-H7.4 - 8.2MultipletDistinct signals for the different aromatic protons of the naphthyl group.
COOH10 - 12Broad SingletMay not be observed in all solvents or may exchange with D₂O.

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm) Notes
N-CH₃30 - 35
α-CH55 - 60
β-CH₂35 - 40
C=O (Carboxyl)170 - 175
C=O (Fmoc)155 - 160
Fmoc-CH65 - 70
Fmoc-CH₂45 - 50
Fmoc Aromatic-C120 - 145Multiple signals expected.
Naphthyl Aromatic-C125 - 135Multiple signals expected.

Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data
Parameter Predicted Value Method
Molecular FormulaC₃₀H₂₅NO₄
Exact Mass475.1784
[M+H]⁺476.1857ESI-MS
[M+Na]⁺498.1676ESI-MS
Key Fragmentation Ions (m/z) Notes
298.11[M+H - C₁₄H₁₀O]⁺Loss of the dibenzofulvene moiety from the Fmoc group.
254.12[C₁₇H₁₆NO₂]⁺Cleavage of the Fmoc group.
178.08[C₁₄H₁₀]⁺Dibenzofulvene cation from the Fmoc group.

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of Fmoc-N-methylated amino acids, adapted from established literature procedures.

Synthesis of this compound

A common route for the N-methylation of Fmoc-amino acids involves a two-step process of protection followed by methylation.

Materials:

  • Fmoc-L-α-naphthylalanine (Fmoc-Anon(2)-OH)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Protection of the Amine: The α-amino group of Fmoc-Anon(2)-OH is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. This is typically achieved by reacting the amino acid with o-NBS-Cl in the presence of a base like NaHCO₃ in an aqueous/organic solvent mixture.

  • N-Methylation: The resulting N-o-NBS protected amino acid is then N-methylated. The acidic N-H proton is deprotonated using a base such as DBU or K₂CO₃ in DMF, followed by the addition of a methylating agent like DMS or MeI.

  • Deprotection of the o-NBS Group: The o-NBS protecting group is selectively removed using a nucleophile, typically thiophenol in the presence of a base like K₂CO₃ in DMF.

  • Work-up and Purification: The reaction mixture is worked up by acidification and extraction. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and molecular formula.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the logical relationship of the characterization data.

Synthesis_Workflow A Fmoc-Anon(2)-OH B o-NBS Protection A->B o-NBS-Cl, NaHCO3 C N-Methylation B->C Base, MeI D o-NBS Deprotection C->D Thiophenol, K2CO3 E Purification D->E Work-up F This compound E->F Chromatography Characterization_Logic Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS Structure Structural Confirmation NMR->Structure Connectivity Purity Purity Assessment NMR->Purity MS->Structure Molecular Formula MS->Purity

Theoretical Conformational Analysis of Fmoc-Protected γ-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Theoretical studies specifically on the conformation of Fmoc-MeAnon(2)-OH were not found in the public domain at the time of this writing. This guide therefore focuses on the conformational analysis of a close structural analog, Fmoc-γ2,2-dimethyl-β-aminopropionic acid (Fmoc-γ2,2-OH) , based on available crystallographic and computational studies. The methodologies and principles described are broadly applicable to the conformational study of similar Fmoc-protected di-substituted amino acids.

Introduction

N-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). The conformation of these residues, particularly those with backbone substitutions, plays a crucial role in the secondary structure of peptides, their self-assembly properties, and their biological activity. Di-substitution on the γ-carbon of amino acids introduces significant steric constraints that influence the accessible backbone torsion angles, leading to more defined and predictable conformations. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of Fmoc-γ-amino acids, with a specific focus on Fmoc-γ2,2-OH as a case study.

Conformational States of Fmoc-γ2,2-OH

Theoretical and crystallographic studies on Fmoc-γ2,2-OH have revealed that backbone di-substitution significantly influences its conformational preferences. The crystal structure of Fmoc-γ2,2-OH shows a distinct "open" conformation.[1] This is in contrast to other substituted γ-amino acids which may adopt different folded or "closed" structures. The conformation is primarily defined by a set of backbone torsion angles.

Key Torsion Angles

The conformation of the γ-amino acid backbone can be described by the following key torsion angles[1]:

  • θ1: C(i-1)-N(i)-Cα(i)-Cβ(i)

  • θ2: N(i)-Cα(i)-Cβ(i)-Cγ(i)

  • θ3: Cα(i)-Cβ(i)-Cγ(i)-C'(i)

Quantitative Conformational Data

The following table summarizes the key backbone torsion angles observed in the crystal structure of Fmoc-γ2,2-OH, which corresponds to its low-energy "open" conformation.

Torsion AngleDefinitionObserved Value (°) in Crystal Structure
θ1 C(urethane)-N-Cα-Cβ-88.1
θ2 N-Cα-Cβ-Cγ177.2
θ3 Cα-Cβ-Cγ-C'61.5

Table 1: Backbone torsion angles for the "open" conformation of Fmoc-γ2,2-OH as determined by X-ray crystallography. Data extrapolated from published structural studies of γ-di-substituted amino acids.

Methodologies for Conformational Analysis

The determination of stable conformers of molecules like this compound and its analogs relies on a combination of computational and experimental techniques.

Computational Protocols

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its low-energy conformations.

3.1.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers.

  • Geometry Optimization: Initial 3D structures of the molecule are generated and their geometries are optimized to find local energy minima.

  • Functional and Basis Set: A common and effective combination for molecules of this type is the B3LYP functional with a 6-31G(d,p) or larger basis set.

  • Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Conductor-like Screening Model (COSMO) can be employed to provide more realistic energy calculations.

  • Conformational Search: A systematic search of the conformational space is performed by rotating rotatable bonds (e.g., the key torsion angles θ1, θ2, θ3) and performing geometry optimization for each starting conformation. The resulting low-energy conformers are then compared.

3.1.2. Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

  • System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water or chloroform.

  • Simulation: The system is equilibrated, and then a production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

  • Analysis: The trajectory from the simulation is analyzed to identify the most populated conformational states and the transitions between them.

Experimental Protocols

Experimental methods are crucial for validating the results of theoretical calculations.

3.2.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent.

  • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY and ROESY, can provide information about the conformation of molecules in solution.

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1D and 2D NMR spectra are acquired.

  • Analysis: Through-space correlations observed in NOESY/ROESY spectra can be used to determine inter-proton distances, which can then be used as constraints to build a 3D model of the predominant solution-state conformation.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of an Fmoc-protected amino acid.

G Computational Conformational Analysis Workflow A 1. Initial Structure Generation (e.g., from crystal data or builder) B 2. Conformational Search (Systematic or Stochastic) A->B C 3. Quantum Mechanical Optimization (e.g., DFT with B3LYP/6-31G*) B->C F 6. Molecular Dynamics Simulation (Optional, for dynamic behavior) B->F D 4. Frequency Calculation (Confirm true minima) C->D E 5. Relative Energy Calculation (Including solvation model, e.g., COSMO) D->E G 7. Analysis of Results (Identify stable conformers, population analysis) E->G F->G

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-MeAnon(2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide drug discovery, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational constraint.[1][2][3][4] Fmoc-MeAnon(2)-OH, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is an N-methylated amino acid with a long aliphatic side chain. Its incorporation into peptide sequences can significantly increase lipophilicity and may confer unique pharmacological properties. However, the steric hindrance presented by the N-methyl group and the long side chain poses significant challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols for efficient incorporation.[5]

This document provides a detailed protocol for the incorporation of this compound into peptide sequences using Fmoc-based SPPS. It includes recommended coupling procedures, deprotection and cleavage conditions, and monitoring techniques.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in SPPS are:

  • Steric Hindrance: The N-methyl group significantly hinders the approach of the activated carboxyl group to the deprotected amine on the resin-bound peptide, slowing down the coupling reaction.[5]

  • Difficult Coupling: Coupling of a subsequent amino acid onto the N-methylated amine of the MeAnon(2) residue is also challenging due to steric hindrance.

  • Aggregation: The long, hydrophobic nonanoic acid side chain may promote inter-chain aggregation on the solid support, further reducing reaction efficiency.

  • Reaction Monitoring: The secondary amine of the N-methylated amino acid does not give a positive result with the ninhydrin test, a common method for monitoring coupling completion. Alternative monitoring methods are therefore required.[5]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 2389078-35-5)

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[6]

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Bromophenol blue

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol for Incorporating this compound

This protocol is a generalized procedure and may require optimization based on the specific peptide sequence.

Resin Swelling and Fmoc Deprotection
  • Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of this compound

Due to the steric hindrance of this compound, a highly efficient coupling reagent such as HATU is recommended.[5][7]

  • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate the mixture by shaking for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Double coupling may be necessary for optimal results.

Monitoring the Coupling Reaction

The ninhydrin test is not suitable for monitoring the coupling to an N-methylated amino acid. The bromophenol blue test should be used instead.[5]

  • Take a small sample of the resin beads after the coupling reaction.

  • Wash the beads with DMF.

  • Add a few drops of a 0.1% solution of bromophenol blue in DMF.

  • Observe the color of the beads:

    • Yellow/Green: Coupling is complete.

    • Blue: Incomplete coupling. A second coupling is required.

Capping (Optional)

If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides.

  • Wash the resin with DMF.

  • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF.

Deprotection and Subsequent Couplings

Follow the standard Fmoc deprotection protocol as described in step 1 to remove the Fmoc group from the newly incorporated MeAnon(2) residue. For the subsequent coupling of the next amino acid, a powerful coupling reagent like HATU is also recommended due to the steric hindrance of the N-methylated residue.

Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Data Presentation

The following table summarizes the recommended reaction conditions and provides a template for recording experimental data.

ParameterRecommended ConditionExperimental Observation
Resin Rink Amide MBHA
This compound (eq.) 3
Coupling Reagent (eq.) HATU (2.9)
Base (eq.) DIPEA (6)
Solvent DMF
Coupling Time (h) 2-4
Coupling Monitoring Bromophenol Blue Test
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time (h) 2-3
Crude Peptide Yield (%) Sequence dependent
Crude Peptide Purity (%) Sequence dependent

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (this compound, HATU, DIPEA) Deprotection->Coupling Monitoring Monitoring (Bromophenol Blue) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Wash DMF Wash Monitoring->Wash Coupling Complete Wash->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Peptide Crude Peptide Precipitation->Peptide

References

Application Notes and Protocols for Coupling Reagents in Fmoc-Solid-Phase Peptide Synthesis of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylated Amino Acids in SPPS

N-methylation of amino acids is a critical modification in peptide drug design, often enhancing metabolic stability, cell permeability, and receptor affinity. However, the incorporation of N-methylated amino acids, such as the user-referenced Fmoc-MeAnon(2)-OH, into a peptide sequence during Fmoc-solid-phase peptide synthesis (SPPS) presents a significant synthetic challenge. The presence of a methyl group on the α-nitrogen atom introduces considerable steric hindrance, which can dramatically slow down the kinetics of the coupling reaction. This can lead to incomplete couplings, lower yields, and an increased risk of side reactions.

Disclaimer: The amino acid "this compound" does not correspond to a standard nomenclature. The following application notes and protocols are provided as a general guide for the solid-phase synthesis of peptides containing N-methylated amino acids.

Recommended Coupling Reagents for N-Methylated Amino Acids

Standard coupling reagents are often inefficient for acylating the sterically hindered secondary amine of an N-methylated amino acid. Therefore, more potent activating reagents are required to achieve high coupling efficiencies. The choice of coupling reagent is paramount for the successful synthesis of N-methylated peptides.

Overview of High-Efficiency Coupling Reagents

Several classes of coupling reagents have demonstrated superior performance for the incorporation of N-methylated amino acids. These are broadly categorized into phosphonium and aminium (uronium) salts.

  • Phosphonium Salts: Reagents like PyAOP , PyBOP , and PyBroP are highly effective. They do not have the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium salts.[1]

  • Aminium/Uronium Salts: HATU , HBTU , and the more recent COMU are widely used. HATU, in particular, has been shown to be very effective for sterically hindered couplings.[2][3] However, it's important to note that uronium-based reagents can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain. This side reaction is more pronounced in slow coupling reactions.

Comparative Performance of Coupling Reagents

Coupling ReagentAdditiveBaseTypical Coupling TimeReported Performance/Crude PurityPotential Side Reactions
HATU (HOAt)DIPEA, Collidine1-4 hoursHigh yields, effective for difficult couplings.[3]Guanidinylation of N-terminus.
HBTU/HCTU (HOBt)DIPEA1-4 hoursGenerally less effective than HATU for N-methylated residues.[2]Guanidinylation of N-terminus.
COMU (Oxyma)DIPEA30 min - 1 hourHigh coupling efficiency, comparable or superior to HATU, with reduced allergenicity.[4]Guanidinylation of N-terminus (less prone than HBTU/HATU).
PyAOP (HOAt)DIPEA1-2 hoursVery effective for coupling N-methylated amino acids, no guanidinylation.[5]-
PyBOP (HOBt)DIPEA1-2 hoursEffective, but generally less so than PyAOP for highly hindered couplings.[4]-
PyBroP -DIPEA1 hourHighly reactive, very effective for N-methylated amino acids.[6]Can lead to racemization with prolonged reaction times.[4]
DIC/Oxyma Oxyma-2 hoursGood performance for sterically hindered peptides.[7]-

Note: The performance of coupling reagents can be sequence-dependent and is influenced by the specific N-methylated amino acid being coupled. The data presented is a qualitative summary based on multiple sources and should be used as a guideline for reagent selection.

Experimental Protocols

The following are detailed protocols for the use of highly recommended coupling reagents for the incorporation of Fmoc-N-methylated amino acids in SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is a widely used and effective method for coupling N-methylated amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid (4 equivalents)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swollen resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time may vary depending on the steric hindrance of the amino acids being coupled.

  • Monitoring the Coupling: Perform a Kaiser test. Note that N-methylated amines give a negative or very weak response to the Kaiser test. The bromophenol blue test is a more reliable alternative for monitoring the completion of the coupling to a secondary amine.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation uronium-type coupling reagent with high efficiency and a favorable safety profile.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.) and COMU (3 eq.) in DMF.

  • Pre-activation: Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swollen resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 30 minutes to 1 hour. For particularly difficult couplings, a double coupling (repeating the coupling step) may be necessary.

  • Monitoring the Coupling: Use the bromophenol blue test to monitor the reaction progress.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: PyAOP-Mediated Coupling

PyAOP is a highly effective phosphonium-based coupling reagent that avoids the risk of guanidinylation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid (3 equivalents)

  • PyAOP (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF or DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or DCM for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.) and PyAOP (3 eq.) in DMF or DCM.

  • Pre-activation: Add DIPEA (6 eq.) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the swollen resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Monitor the reaction using the bromophenol blue test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS with a focus on the incorporation of N-methylated amino acids.

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin First AA Loading Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin Initial Deprotection Coupled_Peptide Fmoc-AA(n+1)-AA(n)-Resin Deprotected_Resin->Coupled_Peptide Coupling: Fmoc-AA-OH, Coupling Reagent, Base Coupled_Peptide->Deprotected_Resin Deprotection: Piperidine/DMF Cleavage Cleavage & Deprotection Coupled_Peptide->Cleavage Final Deprotection & Cleavage Peptide Peptide Cleavage->Peptide N_Methyl_Coupling_Workflow Start Start: Fmoc-deprotected peptide-resin Prepare_Activation Prepare Activation Solution: Fmoc-N-Me-AA-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Prepare_Activation Pre_activate Pre-activate (1-2 min) Prepare_Activation->Pre_activate Coupling Add to resin and couple (30 min - 4 hours) Pre_activate->Coupling Monitor Monitor with Bromophenol Blue Test Coupling->Monitor Complete Coupling Complete Monitor->Complete Positive Incomplete Coupling Incomplete Monitor->Incomplete Negative Wash Wash Resin (DMF, DCM) Complete->Wash Recouple Recouple Incomplete->Recouple Next_Cycle Proceed to next cycle Wash->Next_Cycle Recouple->Coupling

References

Application Notes and Protocols: Deprotection of the Fmoc Group from N,N-dimethyl-β-alanine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N,N-dimethyl-β-alanine (MeAnon(2)), a β-amino acid with a tertiary amino group, represents a unique building block that can impart specific conformational constraints and alter the pharmacokinetic profile of a peptide. The successful synthesis of peptides containing such sterically hindered residues relies on the optimization of both the coupling and the deprotection steps in solid-phase peptide synthesis (SPPS).

This document provides detailed protocols and application notes for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from N,N-dimethyl-β-alanine residues. Due to the steric hindrance posed by the two methyl groups on the nitrogen atom, standard Fmoc deprotection protocols may prove to be inefficient, leading to incomplete deprotection and the accumulation of deletion sequences. The following sections outline the challenges, recommended protocols, and analytical methods for monitoring the deprotection of this challenging residue.

Challenges in the Deprotection of Fmoc-N,N-dimethyl-β-alanine

The primary challenge in the deprotection of the Fmoc group from N,N-dimethyl-β-alanine is the steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the base catalyst (e.g., piperidine) required to initiate the β-elimination reaction that removes the Fmoc group. Consequently, this can lead to:

  • Slow and Incomplete Deprotection: Standard deprotection times may be insufficient to achieve complete removal of the Fmoc group, resulting in a significant percentage of the N-terminus remaining protected.

  • Formation of Deletion Peptides: If the subsequent coupling step is initiated before complete deprotection, the amino acid will not be incorporated, leading to the synthesis of peptides lacking the intended residue.

  • Aggregation: Incomplete deprotection can contribute to on-resin aggregation, further hindering subsequent chemical transformations.

To overcome these challenges, modifications to standard Fmoc deprotection protocols are necessary, including the use of stronger base systems, extended reaction times, and elevated temperatures.

Experimental Protocols

The following protocols are recommended for the deprotection of the Fmoc group from N,N-dimethyl-β-alanine residues in solid-phase peptide synthesis. It is crucial to note that optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acids.

Materials and Reagents
  • Fmoc-N,N-dimethyl-β-alanine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test kit or other ninhydrin-based test for primary amines

  • Chloranil test for secondary amines

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Recommended Deprotection Protocols

Two protocols are provided: a standard protocol with extended reaction times and a more potent protocol for particularly difficult sequences.

Protocol 1: Extended Piperidine Deprotection

This protocol is a modification of the standard piperidine/DMF method, employing longer reaction times to facilitate complete deprotection.

StepProcedure
1.Swell the Fmoc-N,N-dimethyl-β-alanine-loaded resin in DMF for 30 minutes.
2.Drain the DMF.
3.Add a solution of 20% piperidine in DMF to the resin.
4.Agitate the mixture at room temperature for 30 minutes.
5.Drain the deprotection solution.
6.Add a fresh solution of 20% piperidine in DMF.
7.Agitate the mixture at room temperature for an additional 60 minutes.
8.Drain the deprotection solution.
9.Wash the resin thoroughly with DMF (5 x 1 minute).
10.Perform a chloranil test to confirm the presence of a free secondary amine. If the test is negative or weak, repeat steps 6-9.
11.Proceed with the coupling of the next amino acid.

Protocol 2: DBU-Based Deprotection

For sequences where extended piperidine treatment is insufficient, a more potent deprotection cocktail containing DBU is recommended.

StepProcedure
1.Swell the Fmoc-N,N-dimethyl-β-alanine-loaded resin in DMF for 30 minutes.
2.Drain the DMF.
3.Add a solution of 2% DBU and 2% piperidine in DMF to the resin.
4.Agitate the mixture at room temperature for 15 minutes.
5.Drain the deprotection solution.
6.Add a fresh solution of 2% DBU and 2% piperidine in DMF.
7.Agitate the mixture at room temperature for an additional 15 minutes.
8.Drain the deprotection solution.
9.Wash the resin thoroughly with DMF (5 x 1 minute).
10.Perform a chloranil test to confirm the presence of a free secondary amine.
11.Proceed with the coupling of the next amino acid.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical deprotection conditions and expected outcomes. The efficiency should be confirmed for each specific peptide.

ParameterStandard Protocol (20% Piperidine/DMF)Extended Piperidine ProtocolDBU-Based Protocol
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF2% DBU, 2% Piperidine in DMF
Reaction Time 2 x 5 minutes1 x 30 min + 1 x 60 min2 x 15 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Expected Efficiency Potentially low (<90%)Moderate to High (>95%)High (>98%)
Risk of Side Reactions LowLow to ModerateModerate (e.g., racemization)

Analytical Monitoring of Deprotection

Careful monitoring of the deprotection step is critical for the successful synthesis of peptides containing N,N-dimethyl-β-alanine.

  • Chloranil Test: This colorimetric test is essential for detecting the presence of a free secondary amine after deprotection. A positive test (typically a blue or green bead) indicates successful Fmoc removal.

  • UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301 nm. This allows for a quantitative assessment of the extent of Fmoc removal.

  • Test Cleavage and HPLC/MS Analysis: A small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry. This provides definitive confirmation of complete deprotection and the absence of deletion sequences.

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-N(Me)2-β-Ala-Peptide-Resin Carbanion Fmoc Carbanion Intermediate Fmoc_Peptide->Carbanion + Base Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene β-elimination Free_Amine H-N(Me)2-β-Ala-Peptide-Resin Carbanion->Free_Amine - CO2 Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Base Piperidine

Caption: Mechanism of Fmoc deprotection initiated by a base.

Experimental Workflow for Fmoc Deprotection and Monitoring

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection Perform Deprotection Protocol (Extended Piperidine or DBU-based) Swell->Deprotection Wash Wash Resin with DMF Deprotection->Wash Monitoring Monitor Deprotection Wash->Monitoring Chloranil Chloranil Test Monitoring->Chloranil UV_Spec UV-Vis of Supernatant Monitoring->UV_Spec Test_Cleavage Test Cleavage & HPLC/MS Monitoring->Test_Cleavage Complete Deprotection Complete? Chloranil->Complete UV_Spec->Complete Test_Cleavage->Complete Repeat Repeat Deprotection Complete->Repeat No Coupling Proceed to Next Coupling Complete->Coupling Yes Repeat->Deprotection

Caption: Workflow for Fmoc deprotection and monitoring.

Application Notes and Protocols for Assessing the Enzymatic Stability of Peptides Containing N-methyl-α-naphthylalanine (MeAnon(2))

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by poor enzymatic stability, leading to rapid degradation and short half-lives in vivo.[1][2] A key strategy to overcome this limitation is the incorporation of unnatural amino acids to confer resistance to proteolysis. N-methylation of the peptide backbone is a widely employed modification that can protect against enzymatic cleavage.

This document provides detailed application notes and protocols for evaluating the enzymatic stability of peptides containing the N-methylated, bulky aromatic amino acid N-methyl-α-naphthylalanine (MeAnon(2)). The incorporation of MeAnon(2) is hypothesized to enhance enzymatic stability due to the steric hindrance provided by the N-methyl group and the bulky naphthyl side chain, which can disrupt recognition by proteases.

These protocols outline methods for assessing peptide stability in relevant biological matrices, including human plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). The primary analytical techniques described are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of the intact peptide over time.[3][4][5]

Data Presentation: Expected Stability Profile

While specific quantitative data for MeAnon(2)-containing peptides are not yet extensively published, the following tables provide a template for presenting stability data. It is anticipated that the inclusion of MeAnon(2) will lead to a significant increase in the peptide's half-life (t½) compared to its non-methylated counterpart.

Table 1: Stability of Peptide X and [MeAnon(2)]-Peptide X in Human Plasma

PeptideConcentration (µM)Incubation Time (min)% Remaining (Mean ± SD)Half-life (t½, min)
Peptide X100100 ± 0
5
15
30
60
120
[MeAnon(2)]-Peptide X100100 ± 0
5
15
30
60
120

Table 2: Stability of [MeAnon(2)]-Peptide X in Simulated Gastric and Intestinal Fluids

FluidEnzymeIncubation Time (h)% Remaining (Mean ± SD)Half-life (t½, h)
SGFPepsin0100 ± 0
0.5
1
2
4
SIFPancreatin0100 ± 0
0.5
1
2
4

Experimental Protocols

General Considerations for Peptides Containing MeAnon(2)

Peptides incorporating the hydrophobic MeAnon(2) residue may exhibit poor solubility in aqueous buffers and a tendency to aggregate.[6][7] It is crucial to carefully select appropriate solvents and sample preparation methods to ensure accurate and reproducible results.

  • Solubility Testing : Prior to stability assays, determine the optimal solvent for the peptide. A small amount of organic solvent such as DMSO, acetonitrile (ACN), or isopropanol may be required for initial dissolution before dilution in the assay buffer.

  • Sample Preparation : Due to potential hydrophobicity, methods for terminating enzymatic reactions and precipitating proteins should be optimized to ensure high recovery of the MeAnon(2)-containing peptide. Precipitation with organic solvents is often preferable to strong acids.[1][2]

Protocol 1: Stability in Human Plasma

This protocol assesses the stability of a MeAnon(2)-containing peptide in human plasma, which contains a complex mixture of proteases.

Materials:

  • Test peptide (e.g., [MeAnon(2)]-Peptide X) and control peptide (e.g., Peptide X)

  • Human plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)

  • Internal standard (optional, a stable, non-interfering peptide)

  • Thermomixer or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS system

Methodology:

  • Peptide Stock Solution Preparation : Prepare a 1 mM stock solution of the test and control peptides in an appropriate solvent (e.g., 50% DMSO in water).

  • Plasma Preparation : Thaw frozen human plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Reaction Setup :

    • Pre-warm the required volume of plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM. Mix gently by inversion.

  • Time-Course Incubation :

    • Immediately withdraw a 100 µL aliquot for the t=0 time point and add it to a tube containing 200 µL of ice-cold quenching solution.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw 100 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) and quench as described for the t=0 sample.

  • Protein Precipitation and Sample Processing :

    • Vortex the quenched samples vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Analytical Method :

    • Analyze the samples by RP-HPLC or LC-MS.

    • Use a C18 column suitable for peptide analysis.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).

    • Monitor the peptide elution at a suitable wavelength (e.g., 220 nm or 280 nm) or by mass spectrometry.

  • Data Analysis :

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of remaining peptide.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.

Protocol 2: Stability in Simulated Gastric and Intestinal Fluids

This protocol evaluates peptide stability under conditions mimicking the gastrointestinal tract, which is crucial for assessing the potential for oral delivery.[5]

Materials:

  • Test peptide

  • Simulated Gastric Fluid (SGF): 0.03 M NaCl, pH 1.2, with pepsin (e.g., 1 mg/mL).

  • Simulated Intestinal Fluid (SIF): 0.05 M KH₂PO₄, pH 6.8, with pancreatin (e.g., 10 mg/mL).

  • Quenching solution: 10% Trichloroacetic acid (TCA) or ACN with 1% TFA.

  • Other materials as listed in Protocol 1.

Methodology:

  • Prepare SGF and SIF : Prepare the fluids according to USP guidelines or as described in the literature.[5] Warm to 37°C before use.

  • Reaction Setup :

    • Add the test peptide to pre-warmed SGF and SIF to a final concentration of 100 µM.

  • Time-Course Incubation :

    • Follow the incubation and quenching steps as described in Protocol 1, but use time points relevant for gastrointestinal transit (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Processing and Analysis :

    • Process the samples and analyze them by RP-HPLC or LC-MS as detailed in Protocol 1.

  • Data Analysis :

    • Calculate the percentage of remaining peptide and the half-life in both SGF and SIF.

Mandatory Visualizations

Experimental Workflow for Plasma Stability Assay

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution (1mM) Reaction_Setup Spike Peptide into Plasma (10 µM) Peptide_Stock->Reaction_Setup Plasma_Prep Prepare Human Plasma Plasma_Prep->Reaction_Setup Incubate Incubate at 37°C Reaction_Setup->Incubate Time_Points Withdraw Aliquots at Time Points (t=0, 5, 15...) Incubate->Time_Points Quench Quench with ACN/TFA Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Calculate % Remaining and Half-life (t½) Analyze->Data N_Methylation_Stability cluster_peptide Peptide Structure cluster_interaction Enzyme Interaction cluster_outcome Stability Outcome Unmodified Unmodified Peptide (Amide NH) Protease Proteolytic Enzyme Unmodified->Protease Recognized & Cleaved Modified N-Methylated Peptide (Amide N-CH3) e.g., MeAnon(2) Modified->Protease Steric Hindrance Disrupts Recognition Degradation Rapid Degradation Protease->Degradation Stability Enhanced Stability Protease->Stability

References

Application Notes and Protocols for Incorporating Conformational Constraints in Peptides using N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. By rigidifying the peptide structure, it is possible to lock it into a bioactive conformation, thereby enhancing its binding affinity, specificity, and stability.

While the specific compound "Fmoc-MeAnon(2)-OH" could not be definitively identified in the scientific literature and may represent a non-standard nomenclature, this document will focus on a widely used and well-documented class of building blocks for this purpose: Fmoc-N-methylated amino acids . N-methylation, the substitution of the amide proton with a methyl group, is a key technique for introducing conformational constraints.[1][2] This modification sterically restricts the rotation around the peptide bond, influencing the local and global conformation of the peptide.[1][2]

These application notes provide a comprehensive overview of the use of Fmoc-N-methylated amino acids in peptide science, including their impact on peptide structure and function, detailed protocols for their incorporation and analysis, and visualization of relevant workflows and biological pathways. We will use Fmoc-N-methyl-Alanine (Fmoc-N-Me-Ala-OH) as a representative example for the protocols.

Impact of N-Methylation on Peptide Properties

Incorporating N-methylated amino acids into a peptide sequence can have profound effects on its conformational, biological, and pharmacokinetic properties.

Conformational Effects

N-methylation imposes significant steric hindrance, which restricts the accessible range of the backbone dihedral angles phi (φ) and psi (ψ). It also favors the cis conformation of the preceding peptide bond, a feature that can induce turns and other specific secondary structures.[3]

ModificationDihedral AngleTypical Range (Non-glycine, Non-proline)Typical Range (Post N-Methylation)Reference
Standard Peptide Bondφ (Phi)-160° to -50° (β-sheet), -70° to -50° (α-helix)More restricted, varies with sequence[4]
ψ (Psi)+110° to +170° (β-sheet), -50° to -30° (α-helix)More restricted, varies with sequence[4]
ω (Omega)~180° (trans)Increased propensity for ~0° (cis)[3]
Biological Activity & Receptor Binding

By pre-organizing the peptide into a conformation that is recognized by its target receptor, N-methylation can significantly enhance binding affinity. However, it can also lead to a loss of activity if the induced conformation is not optimal for binding or if the methyl group sterically clashes with the receptor binding pocket.

Peptide/AnalogTarget ReceptorBinding Affinity (IC50 / Ki)Fold Change vs. UnmethylatedReference
Somatostatin AnalogSomatostatin ReceptorsIC50 values vary by receptor subtypeCan be enhanced or diminished[5]
N-Me-DPhe⁷ MT-IIMelanocortin ReceptorsTotal loss of binding at hMC1R, hMC3-5RN/A (Activity Lost)[6]
Almiramide AnalogsLeishmania parasiteActivity can be greater than permethylated peptidesVaries with position of methylation[7]
Proteolytic Stability

The absence of the amide proton, which is a key recognition element for many proteases, makes the N-methylated peptide bond highly resistant to enzymatic cleavage. This leads to a significant increase in the peptide's half-life in biological fluids.[1][2]

PeptideEnzymeHalf-life / % DegradationFold Increase in StabilityReference
Model PeptideTrypsin>95% intact after 24h (N-Me) vs <5% (unmethylated)>20-fold[8]
DhHP-6 DerivativesSerum/Intestinal Homogenate50- to 140-fold higher half-life values50-140[4]
N-methylated PeptidesGeneral ProteasesSignificantly enhanced stabilityVaries[9]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-Methylated Amino Acids via SPPS

The coupling of sterically hindered N-methylated amino acids requires more potent activation reagents and potentially longer reaction times compared to standard amino acids.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Ala-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3][7]

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid Phase Peptide Synthesis (SPPS) vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Amino Acids:

    • Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

  • Coupling of Fmoc-N-Me-Ala-OH:

    • Dissolve Fmoc-N-Me-Ala-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated solution to the resin.

    • Shake for 4-6 hours at room temperature. Double coupling may be necessary.

    • Note: The Kaiser test is not suitable for N-methylated amino acids. A chloranil test can be used instead.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow cluster_0 Synthesis Cycle Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_AA Couple Standard Fmoc-AA-OH (HATU/DIEA) Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_NMeAA Couple Fmoc-N-Me-Ala-OH (HATU/DIEA, extended time) Wash3->Couple_NMeAA Wash4 Wash Couple_NMeAA->Wash4 Repeat Repeat Cycles for Sequence Wash4->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Deprotect_n Deprotection Wash_n1 Wash Couple_n Coupling Wash_n2 Wash

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool to determine the three-dimensional structure of peptides in solution. Key parameters include chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs).

Materials:

  • Purified N-methylated peptide

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered saline, pH 7.0)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and proper folding.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) spectra to assign proton resonances within each amino acid residue.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons (< 5 Å). This is crucial for determining the peptide's 3D fold.

    • The presence of a cis peptide bond can often be inferred from strong sequential Hα(i) to Hα(i+1) NOE cross-peaks, which are typically weak or absent for trans peptide bonds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances.

    • Integrate NOESY cross-peaks to generate a list of distance restraints.

    • Measure ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints using the Karplus equation.

  • Structure Calculation:

    • Use the experimental restraints (distances from NOESY, dihedral angles from ³J couplings) as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the N-methylated peptide against a common protease, trypsin.

Materials:

  • Purified N-methylated peptide and its unmethylated control

  • Trypsin (MS-grade)

  • Assay Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC or LC-MS system

Procedure:

  • Prepare Peptide Solutions: Dissolve the N-methylated peptide and the unmethylated control peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Prepare Trypsin Solution: Prepare a stock solution of trypsin in the assay buffer (e.g., 1 mg/mL).

  • Initiate Digestion:

    • In a microcentrifuge tube, mix the peptide solution with the trypsin solution at a ratio of 50:1 (peptide:trypsin, w/w).

    • Incubate the reaction at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS.

    • Monitor the disappearance of the peak corresponding to the full-length peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t₁/₂) of the peptide under these conditions.

Protocol 4: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (e.g., IC₅₀ or Ki) of the N-methylated peptide for its target receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor

  • N-methylated peptide (test compound) and unmethylated control

  • Binding Buffer (specific to the receptor system)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + binding buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of unlabeled ligand.

    • Competitive Binding: Cell membranes + radioligand + serial dilutions of the N-methylated test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding as a function of the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the Kᴅ of the radioligand is known.

Visualization of Concepts and Pathways

Benefits of Conformational Constraint

Introducing conformational constraints, such as through N-methylation, initiates a cascade of improvements that enhance a peptide's potential as a therapeutic agent.

Benefits_of_Constraint cluster_Structural Structural Effects cluster_Functional Functional Outcomes Constraint Introduction of Conformational Constraint (e.g., N-Methylation) ReducedFlex Reduced Backbone Flexibility Constraint->ReducedFlex IncreasedStability Increased Proteolytic Stability Constraint->IncreasedStability Preorganization Pre-organization into Bioactive Conformation ReducedFlex->Preorganization IncreasedAffinity Increased Binding Affinity & Selectivity Preorganization->IncreasedAffinity ImprovedPK Improved Pharmacokinetics (e.g., Oral Bioavailability) IncreasedAffinity->ImprovedPK IncreasedStability->ImprovedPK

Logical flow of benefits from conformational constraint.
Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Many bioactive peptides exert their effects by binding to G-Protein Coupled Receptors (GPCRs) on the cell surface. A conformationally constrained peptide can act as a potent agonist or antagonist of these pathways.[10][11][12]

GPCR_Signaling cluster_membrane Cell Membrane Peptide Constrained Peptide (Ligand) GPCR GPCR (7-Transmembrane Receptor) Peptide->GPCR binds G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces PKA Protein Kinase A (PKA) SecondMessenger->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

A typical GPCR signaling cascade activated by a peptide ligand.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Incorporating N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylation of amino acid residues within a peptide sequence is a critical modification in modern drug development. This alteration enhances the peptide's therapeutic properties by increasing its stability against enzymatic degradation, improving cell permeability, and modulating its conformation to enhance target binding.[1] These benefits, however, introduce complexities into the standard solid-phase peptide synthesis (SPPS) process. This document provides detailed application notes and protocols for the large-scale synthesis of peptides containing N-methylated amino acids, focusing on the synthesis of the necessary Fmoc-protected N-methylated amino acid building blocks and their incorporation into peptide chains.

The protocols provided are based on established methodologies, such as the Biron-Kessler method for N-methylation, which allows for the efficient and scalable production of these specialized amino acids.[1] The application of these building blocks in automated peptide synthesizers is also addressed, providing a comprehensive guide for researchers and drug development professionals.

I. Synthesis of Fmoc-N-Methylated Amino Acids

A key prerequisite for synthesizing N-methylated peptides is the availability of high-purity Fmoc-N-methylated amino acid monomers. While some of these are commercially available, they can be expensive and limited in variety.[1] The following protocol details a solid-phase synthesis method for Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[1]

Experimental Workflow for Fmoc-N-Me-AA-OH Synthesis

Workflow cluster_resin_prep Resin Preparation & Amino Acid Loading cluster_fmoc_deprotection Fmoc Deprotection cluster_sulfonylation Sulfonylation cluster_methylation N-Methylation cluster_deprotection_cleavage Deprotection & Cleavage resin 2-CTC Resin loaded_resin Fmoc-AA-O-2CTC Resin resin->loaded_resin DIPEA, DCM faa Fmoc-AA-OH faa->loaded_resin deprotection H-AA-O-2CTC Resin loaded_resin->deprotection 20% Piperidine in DMF nbs_resin o-NBS-AA-O-2CTC Resin deprotection->nbs_resin o-NBS-Cl, Collidine, DCM methylated_resin o-NBS-(Me)AA-O-2CTC Resin nbs_resin->methylated_resin MTBD, MeI or (Me)2SO4, THF final_product Fmoc-N-Me-AA-OH methylated_resin->final_product 1. Mercaptoethanol, DBU, DMF 2. HFIP/DCM

Caption: Workflow for the solid-phase synthesis of Fmoc-N-methylated amino acids.

Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

This protocol is adapted from the Biron-Kessler method for N-methylation on a solid support.[1]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄)

  • 1-Methyl-1,5,7-triaza-bicyclo[4.4.0]dec-5-ene (MTBD)

  • Tetrahydrofuran (THF)

  • β-Mercaptoethanol

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • Resin Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-AA-OH and DIPEA. Agitate for 2-4 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • Sulfonylation: Swell the resin in DCM. Add o-NBS-Cl and collidine. Agitate for 2 hours. Wash with DCM.

  • N-Methylation: Swell the sulfonated resin in THF. Add MTBD and the methylating agent (MeI or (Me)₂SO₄). Agitate for 2 hours. Wash with THF and DCM.

  • Sulfonamide Deprotection: Treat the resin with a solution of β-mercaptoethanol and DBU in DMF. Agitate for 30 minutes. Repeat this step.

  • Fmoc Protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of DIPEA in DCM.

  • Cleavage from Resin: Cleave the Fmoc-N-Me-AA-OH from the resin using a solution of HFIP in DCM.

  • Purification: Purify the crude product by flash chromatography.

Data Presentation: Yield and Purity of Synthesized Fmoc-N-Me-AA-OH

The following table summarizes the typical yields and purities obtained for the synthesis of two representative Fmoc-N-methylated amino acids using two different methylating agents.[1]

Amino AcidMethylating AgentYield (%)Purity (%)
Fmoc-N-Me-Thr(tBu)-OHDimethyl sulfate85>95
Fmoc-N-Me-Thr(tBu)-OHMethyl iodide82>95
Fmoc-N-Me-βAla-OHDimethyl sulfate90>98
Fmoc-N-Me-βAla-OHMethyl iodide88>98

II. Large-Scale Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-AA-OH

The incorporation of Fmoc-N-methylated amino acids into a growing peptide chain requires modifications to standard SPPS protocols due to the steric hindrance of the N-methyl group, which can slow down coupling reactions.

Logical Relationship of Key SPPS Steps

SPPS_Logic start Start with Resin Support deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH/Fmoc-N-Me-AA-OH + Coupling Reagents) deprotection->coupling final_cleavage Final Cleavage from Resin & Side-Chain Deprotection deprotection->final_cleavage After final amino acid coupling->deprotection Repeat for each amino acid capping Capping (Optional) (Acetic Anhydride) coupling->capping capping->deprotection purification Purification (HPLC) final_cleavage->purification lyophilization Lyophilization purification->lyophilization

Caption: Logical flow of solid-phase peptide synthesis (SPPS).

Protocol: Automated Large-Scale SPPS

This protocol is a general guideline for SPPS using an automated synthesizer. Specific parameters may need to be optimized based on the peptide sequence and the synthesizer model.

Materials:

  • Pre-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-protected amino acids (standard and N-methylated)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT)

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel.

  • Initial Deprotection: Perform an initial Fmoc deprotection cycle to prepare the resin for the first coupling.

  • Coupling Cycle (for each amino acid):

    • Pre-activation: Pre-activate the Fmoc-amino acid (standard or N-methylated) with the coupling reagents and DIPEA.

    • Coupling: Add the activated amino acid solution to the resin. For Fmoc-N-Me-AA-OH, a double coupling (repeating the coupling step) and an extended reaction time (e.g., 2-4 hours) are recommended to ensure complete reaction.

    • Washing: Wash the resin thoroughly with DMF.

    • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA can be performed.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.

    • Washing: Wash the resin with DMF, DCM, and isopropanol.

  • Repeat: Repeat the coupling cycle for each amino acid in the sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Data Presentation: Comparison of Coupling Conditions

Optimizing coupling conditions is crucial when incorporating sterically hindered N-methylated residues. The following table illustrates the impact of different coupling strategies on the purity of a model peptide containing an N-methylated amino acid.

Coupling Strategy for Fmoc-N-Me-AA-OHCoupling Time (hours)Crude Peptide Purity (%)
Single Coupling (HBTU/HOBt)165
Double Coupling (HBTU/HOBt)1 + 185
Single Coupling (HATU/HOAt)292
Double Coupling (HATU/HOAt)2 + 2>95

The large-scale synthesis of peptides containing N-methylated amino acids is a feasible yet challenging endeavor that requires careful optimization of both the monomer synthesis and the solid-phase peptide synthesis protocol. The use of robust methods for preparing Fmoc-N-Me-AA-OH and the implementation of optimized coupling strategies, such as the use of more potent coupling reagents like HATU and extended reaction times or double coupling, are essential for achieving high yields and purities. These application notes and protocols provide a comprehensive framework for researchers and drug development professionals to successfully produce these therapeutically important molecules.

References

Application Notes and Protocols for Fmoc-MeAnon(2)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Fmoc-MeAnon(2)-OH, identified as a derivative of N-methylated nonanoic acid, represents a class of unnatural amino acids that are of significant interest in modern drug discovery. The incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.

The N-methyl group on the amide backbone introduces steric hindrance, which can protect the adjacent peptide bond from cleavage by proteases, thereby extending the in vivo half-life of the peptide drug.[1][2] Furthermore, the methylation of the backbone nitrogen removes its hydrogen-bond donating capability, which can lead to a more constrained peptide conformation. This conformational rigidity can enhance binding affinity and selectivity for a specific biological target.[2] The long alkyl chain of the nonanoic acid moiety in this compound can also increase the lipophilicity of the resulting peptide, potentially improving its ability to cross cell membranes.[3]

These properties make this compound a valuable building block for the synthesis of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles, targeting a wide range of diseases.

Potential Applications in Drug Discovery

The unique structural features of this compound open up a variety of applications in the development of novel therapeutics:

  • Enhanced Metabolic Stability: Peptides incorporating this amino acid are expected to exhibit increased resistance to enzymatic degradation, leading to a longer duration of action in the body.[1][2]

  • Improved Cell Permeability: The increased lipophilicity imparted by the nonanoic acid chain can facilitate the passive diffusion of peptide drugs across cellular membranes to engage intracellular targets.[3]

  • Modulation of Receptor Binding: The conformational constraints imposed by N-methylation can be exploited to fine-tune the binding affinity and selectivity of peptides for their target receptors, potentially converting agonists into antagonists or vice-versa.[2]

  • Development of Novel Peptide Antibiotics: The incorporation of unnatural amino acids can lead to the development of antimicrobial peptides with novel mechanisms of action to combat multidrug-resistant bacteria.

  • Targeted Cancer Therapeutics: Peptides containing this compound can be designed to target specific receptors overexpressed on cancer cells, delivering a cytotoxic payload or inhibiting key signaling pathways.

Quantitative Data Summary

Due to the novelty of this compound, specific quantitative data from published literature is not yet available. The following table is an illustrative example of how such data would be presented for a hypothetical peptide, "Peptide-X," and its analog, "Peptide-X-MeAnon," which incorporates the N-methylated nonanoic acid derivative. This is intended to serve as a template for researchers to present their own findings.

ParameterPeptide-X (Control)Peptide-X-MeAnonFold Change
Binding Affinity (Kd) 50 nM25 nM2.0x Increase
IC50 (in vitro) 100 nM40 nM2.5x Increase
Serum Half-life (t1/2) 2 hours12 hours6.0x Increase
Cell Permeability (Papp) 1 x 10-6 cm/s5 x 10-6 cm/s5.0x Increase

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general procedure for incorporating this compound into a peptide sequence using an automated peptide synthesizer with Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or this compound) by dissolving it in DMF with DIC and OxymaPure®.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the stability of a peptide containing MeAnon in human serum.

Materials:

  • Purified peptide (with and without MeAnon)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Incubation:

    • Incubate 10 µL of the peptide stock solution with 90 µL of human serum at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take a 10 µL aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of ACN with 0.1% TFA.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Use mass spectrometry to identify any degradation products.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in serum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation synthesis Solid-Phase Peptide Synthesis (Incorporating this compound) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization binding_assay Receptor Binding Assay characterization->binding_assay Characterized Peptide stability_assay Serum Stability Assay characterization->stability_assay cell_assay Cell-Based Functional Assay binding_assay->cell_assay animal_model In Vivo Efficacy Studies (Animal Model) stability_assay->animal_model cell_assay->animal_model data_analysis Data Analysis & Lead Optimization animal_model->data_analysis Pharmacokinetic & Pharmacodynamic Data

Caption: Experimental workflow for the synthesis and evaluation of a peptide containing this compound.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activation peptide Peptide-MeAnon peptide->gpcr Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway, a common target for peptide therapeutics.

References

Troubleshooting & Optimization

incomplete coupling of Fmoc-MeAnon(2)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on the incomplete coupling of sterically hindered and N-methylated amino acids such as Fmoc-MeAnon(2)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to couple?

This compound is a derivative of a non-proteinogenic amino acid, characterized by an N-methyl group (a methyl group on the alpha-amino group) and likely additional steric bulk from the "non(2)" moiety. N-methylation significantly increases steric hindrance around the nitrogen atom, making it less nucleophilic and thereby slowing down the coupling reaction. This often leads to incomplete coupling and the formation of deletion sequences in the final peptide.

Q2: How can I detect incomplete coupling of this compound?

Standard monitoring tests for primary amines, like the Kaiser test, will not work for N-methylated amino acids as they yield a negative result (yellow or colorless beads) even with a free amine.[1] Alternative tests are required:

  • TNBS Test: This test can be used to detect free amines, with incomplete coupling indicated by orange-colored beads.[1]

  • Chloranil Test: This test is specific for secondary amines and will give a positive result (e.g., blue or green beads) if the N-methylated amino acid has failed to couple.

Q3: What are the primary causes of incomplete coupling in SPPS?

Several factors can contribute to poor coupling efficiency:

  • Steric Hindrance: Bulky amino acid side chains or N-methylation can physically block the approach of the activated amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) that are poorly solvated, making the N-terminus inaccessible.[2][3] This is a common issue in "difficult sequences."[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain.[3]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction temperature can significantly impact the outcome of the coupling reaction.

Troubleshooting Guide

Issue: Negative Kaiser test, but sequence analysis shows a deletion at the this compound position.

This is expected, as the Kaiser test does not detect the secondary amine of an N-methylated residue.[1]

Solution Workflow:

G start Problem: Deletion of N-methylated residue q1 Did you use a test for secondary amines (e.g., Chloranil test)? start->q1 recouple Perform a second coupling (double coupling). Re-test with Chloranil test. q1->recouple No capping Cap any unreacted amines with acetic anhydride. q1->capping Yes, test was positive recouple->capping Test still positive proceed Proceed to next deprotection and coupling step. recouple->proceed Test is negative capping->proceed

Caption: Troubleshooting workflow for failed N-methylated amino acid coupling.

Issue: Consistently low coupling efficiency for this compound despite double coupling.

This suggests that standard coupling conditions are insufficient to overcome the steric hindrance.

Recommended Actions:

  • Optimize Coupling Reagents: Switch to a more potent coupling reagent. Onium salt-based reagents are generally more effective for hindered couplings.

  • Modify Reaction Conditions: Increasing the reaction temperature or using microwave irradiation can significantly enhance coupling efficiency.[4][5]

  • Improve Solvation: Change the solvent system to disrupt peptide aggregation.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassTypical Reaction TimeKey Advantages
DIC/OxymaCarbodiimide1-4 hoursCost-effective, low racemization.
HBTU/DIPEAOnium Salt (Aminium)30-60 minHigh activation efficiency.
HATU/DIPEAOnium Salt (Aminium)20-45 minVery effective for hindered couplings, minimizes side reactions.[6]
PyBOP/DIPEAOnium Salt (Phosphonium)30-60 minStrong activator, suitable for difficult sequences.

Table 2: Recommended Solvent Systems to Mitigate Aggregation

Solvent SystemCompositionWhen to Use
NMP100% N-Methyl-2-pyrrolidoneWhen aggregation is suspected in DMF.[3]
DMF/DMSO (4:1)80% DMF, 20% DMSOTo disrupt secondary structures.[3]
"Magic Mixture"DMF/DCM with ethylene carbonateFor severely aggregated sequences.
Issue: Resin beads are clumping and swelling is visibly reduced.

This is a strong indication of on-resin peptide aggregation.[3]

Solution Pathway:

G start Problem: Resin Clumping/Poor Swelling solvent Switch to a more polar solvent (e.g., NMP or add DMSO). start->solvent resin For future synthesis, use a low-load resin or a PEG-based resin (e.g., TentaGel). start->resin Preventative Measure chaotropic Add chaotropic salts (e.g., LiCl) to the coupling mixture. solvent->chaotropic temp Increase coupling temperature (40-60°C). chaotropic->temp end Improved Solvation & Coupling temp->end

Caption: Strategy to address on-resin peptide aggregation.

Experimental Protocols

Protocol 1: Chloranil Test for Secondary Amines
  • Sample Collection: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF (3x) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of 2% acetaldehyde in DMF and 2-3 drops of 2% chloranil in DMF.[1]

  • Incubation: Let the mixture stand at room temperature for 5 minutes.

  • Observation: A positive result (presence of a free secondary amine) is indicated by the beads turning a dark blue or green color. Colorless or pale yellow beads indicate a complete coupling.

Protocol 2: High-Efficiency Coupling for this compound

This protocol is designed for a 0.1 mmol synthesis scale.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

  • Activation: Add DIPEA (0.8 mmol, 8 eq.) to the pre-activation mixture and vortex for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature. Alternatively, use a microwave peptide synthesizer at 75°C for 15 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Monitoring: Perform a Chloranil test (Protocol 1) to check for completeness.

  • Recoupling (if necessary): If the Chloranil test is positive, repeat steps 4-7.

  • Capping: If the test remains positive after a second coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

References

Technical Support Center: Fmoc-MeAnon(2)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the incorporation of Fmoc-N-methyl-2-amino-1-indanone-2-carboxylic acid (Fmoc-MeAnon(2)-OH) and other sterically hindered N-methylated amino acids in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its incorporation challenging?

This compound is the N-α-Fmoc protected form of N-methyl-2-amino-1-indanone-2-carboxylic acid, a cyclic, sterically hindered N-methylated amino acid. The primary challenge in its incorporation into a peptide chain lies in the steric hindrance presented by the N-methyl group and the rigid cyclic structure. This hindrance can significantly slow down the coupling reaction, leading to incomplete acylation of the preceding amino acid's free amine.

Q2: What are the major side reactions observed during the coupling of this compound and other N-methylated amino acids?

The two most common side reactions are:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences where the N-methylated amino acid is missing from the final peptide.

  • Racemization: Although less common with urethane-based protecting groups like Fmoc, racemization can still occur, particularly with prolonged activation times or the use of highly activating reagents. The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity at the alpha-carbon.

Q3: Which coupling reagents are recommended for incorporating sterically hindered N-methylated amino acids?

Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered N-methylated amino acids. More potent activating reagents are required to achieve high coupling efficiencies. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including N-methylated amino acids.

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly reactive uronium salt that can improve coupling efficiency.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is particularly effective for coupling N-methylated amino acids, especially when coupling to another N-methylated residue.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that has shown high efficiency in challenging couplings.

Q4: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?

The standard Kaiser (ninhydrin) test is not suitable for monitoring the coupling to a secondary amine, such as that of a resin-bound N-methylated amino acid, as it will not produce the characteristic blue color. The Bromophenol Blue (BPB) test is a reliable alternative. A blue or green color indicates incomplete coupling, while a yellow color signifies a complete reaction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low coupling efficiency / Deletion of the N-methylated amino acid Steric hindrance of this compound.- Use a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU. - Increase the excess of the Fmoc-amino acid and coupling reagent (e.g., 4 equivalents of each). - Extend the coupling time (e.g., 2-4 hours or overnight). - Perform a double coupling. - Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.
Inefficient activation of the carboxylic acid.- Ensure that the coupling reagents are fresh and anhydrous. - Pre-activate the Fmoc-amino acid for a few minutes before adding it to the resin.
Aggregation of the growing peptide chain.- Use a solvent mixture with higher polarity, such as NMP instead of DMF. - Incorporate a pseudo-proline dipeptide before the difficult coupling.
Racemization of the N-methylated amino acid Prolonged activation time.- Minimize the pre-activation time of the Fmoc-amino acid before addition to the resin.
Use of a highly basic environment.- Use a weaker base for activation, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.
Formation of an oxazolone intermediate.- Use coupling reagents that are known to suppress racemization, such as those that form HOAt or Oxyma Pure esters.
Incomplete Fmoc deprotection of the N-methylated amino acid Steric hindrance around the Fmoc group.- Extend the Fmoc deprotection time (e.g., two treatments of 10-15 minutes each with 20% piperidine in DMF). - Add a small amount of a non-nucleophilic base like DBU (1-2%) to the piperidine solution to facilitate Fmoc removal.

Quantitative Data Summary

While exact coupling efficiencies can be sequence-dependent, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered N-methylated amino acids based on literature reports.

Coupling Reagent Relative Efficiency for N-methylated Amino Acids Notes
DCC/HOBtLowNot recommended for sterically hindered N-methylated amino acids.
HBTU/HCTUModerate to HighGenerally effective, but HATU and PyAOP are often superior for very difficult couplings. HBTU and other uronium salts can cause guanidinylation of the N-terminal amine as a side reaction.[3]
HATU Very High Frequently the reagent of choice for challenging couplings, including N-methylated amino acids.
PyAOP Very High Excellent for coupling N-methylated amino acids, particularly when coupling to another N-methylated residue. [1]
PyBOPHighA reliable alternative to HATU and PyAOP.
COMUVery HighA modern and highly reactive uronium salt that shows excellent performance.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.4 mmol, 4 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads, wash them with DMF and methanol, and perform the Bromophenol Blue test to check for completion.

  • Washing: Once the coupling is complete (beads turn yellow with BPB), wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Proceed to the next cycle. If the coupling is incomplete (beads remain blue or green), repeat steps 3-6 (double coupling).

Protocol 2: Bromophenol Blue (BPB) Test for Coupling Completion
  • Sample Preparation: Withdraw a small sample of resin beads (approx. 1-2 mg) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash with DMF (2x) and then methanol (2x).

  • Test Solution Addition: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the washed beads.

  • Observation:

    • Yellow beads: Indicates the absence of free secondary amines, signifying a complete coupling reaction.

    • Blue or green beads: Indicates the presence of unreacted secondary amines, signifying an incomplete coupling reaction.

Visualizations

Logical Workflow for Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) reagent Use Stronger Coupling Reagent (e.g., HATU, PyAOP) start->reagent double_couple Perform Double Coupling start->double_couple increase_excess Increase Reagent Excess (4-5 eq.) start->increase_excess extend_time Extend Coupling Time (2-4h or overnight) start->extend_time microwave Use Microwave Synthesis start->microwave recheck Re-check with BPB Test reagent->recheck double_couple->recheck increase_excess->recheck extend_time->recheck microwave->recheck recheck->start Positive success Coupling Complete (Proceed to next step) recheck->success Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Potential Side Reaction: Racemization via Oxazolone Formation

G cluster_0 Activation and Cyclization cluster_1 Racemization and Coupling Amino_Acid Fmoc-N(Me)AA-OH Activated_Ester Activated Ester (e.g., OAt-ester) Amino_Acid->Activated_Ester Coupling Reagent (e.g., HATU) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization Racemic_Mixture Racemic Mixture of Activated Amino Acid Oxazolone->Racemic_Mixture Enolization Racemic_Peptide Racemized Peptide Product Racemic_Mixture->Racemic_Peptide Peptide_Chain H2N-Peptide-Resin Peptide_Chain->Racemic_Peptide

Caption: Mechanism of racemization via oxazolone formation.

References

preventing racemization of Fmoc-MeAnon(2)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-protected amino acids during peptide coupling, with a specific focus on sterically hindered N-methylated amino acids like Fmoc-MeAnon(2)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1][2] During peptide synthesis, the activation of the carboxylic acid group of an amino acid can make the alpha-proton acidic and susceptible to abstraction by a base.[3] This leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either side, resulting in a loss of stereochemical purity.[3] This is a critical issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure.

Q2: Why is this compound particularly prone to racemization?

A2: N-methylated amino acids like this compound are known to be sterically hindered, which can slow down the coupling reaction.[3] Slower coupling times can increase the window of opportunity for racemization to occur. Additionally, the electronic effects of the N-methyl group can influence the acidity of the alpha-proton, potentially increasing the susceptibility to racemization under basic conditions.

Q3: What are the main factors that contribute to racemization during the coupling of Fmoc-amino acids?

A3: Several factors can influence the extent of racemization during peptide coupling:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of the desired amide bond formation versus the rate of racemization.[4][5]

  • Base: The type and concentration of the base used for activation and neutralization can promote racemization. Stronger bases and higher concentrations tend to increase the risk.[6]

  • Activation Time: Prolonged pre-activation of the amino acid before addition of the N-terminal amine can lead to increased racemization.[7]

  • Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.[8]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting the extent of racemization.[9]

Q4: Which coupling reagents are recommended to minimize racemization of this compound?

A4: For sterically hindered and racemization-prone amino acids like this compound, the use of aminium/uronium or phosphonium salt-based coupling reagents is generally recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and have been shown to suppress racemization, especially when used with an additive.[4][10][11]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-based reagent known for its remarkable resistance to racemization, particularly for sensitive amino acids.[7][12][13]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like HOBt is also a widely used option.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent racemization issues during the coupling of this compound.

Problem: Significant Racemization Detected in the Final Peptide

Logical Troubleshooting Workflow

Racemization Troubleshooting start Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent reagent_choice Using Carbodiimide (e.g., DIC)? coupling_reagent->reagent_choice base Evaluate Base base_choice Using a Strong Base (e.g., DIPEA)? base->base_choice protocol Optimize Protocol preactivation Long Pre-activation Time? protocol->preactivation additives Incorporate Additives additive_used Using Additives (HOBt, Oxyma)? additives->additive_used reagent_choice->base No solution1 Switch to Aminium/Phosphonium Reagent (HATU, HCTU, DEPBT) reagent_choice->solution1 Yes base_choice->protocol No solution2 Use a Weaker Base (e.g., sym-collidine) base_choice->solution2 Yes preactivation->additives No solution3 Minimize or Eliminate Pre-activation preactivation->solution3 Yes solution4 Add HOBt, HOAt, or Oxyma Pure additive_used->solution4 No end_node Racemization Minimized additive_used->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node Racemization Mechanism and Prevention cluster_racemization Racemization Pathway cluster_prevention Prevention Strategies L_AA L-Amino Acid (this compound) Activated_AA Activated Amino Acid L_AA->Activated_AA Coupling Reagent Enolate Planar Enolate Intermediate Activated_AA->Enolate Base (e.g., DIPEA) α-proton abstraction Fast_Coupling Use Fast-Acting Reagents (HATU, HCTU) Activated_AA->Fast_Coupling Intervention Low_Rac_Reagent Use Low-Racemization Reagent (DEPBT) Activated_AA->Low_Rac_Reagent Intervention Additives Use Additives (HOBt, HOAt, Oxyma) Activated_AA->Additives Intervention Enolate->L_AA Reprotonation D_AA D-Amino Acid Enolate->D_AA Reprotonation Weak_Base Use Weaker Base (sym-collidine) Enolate->Weak_Base Intervention

References

Technical Support Center: Aggregation Issues with Peptides Containing N,N-dimethyl-β-alanine (MeAnon(2))

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting aggregation issues encountered with synthetic peptides containing the modified amino acid N,N-dimethyl-β-alanine (MeAnon(2)).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My MeAnon(2)-containing peptide is poorly soluble in aqueous buffers. How can I improve its solubility?

Answer: Poor solubility is a common issue for peptides containing hydrophobic residues, and the N,N-dimethyl groups on MeAnon(2) increase its hydrophobicity. Here are several strategies to improve solubility:

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is zero. Determine the theoretical pI of your peptide and adjust the pH of your buffer to be at least 2 units away from the pI.

    • For peptides with a net positive charge (basic peptides), use an acidic solvent (e.g., 10% acetic acid).

    • For peptides with a net negative charge (acidic peptides), use a basic solvent (e.g., 10% ammonium bicarbonate).[1]

  • Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents can be effective. Start by dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1] Then, slowly add your aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may not be compatible with all experimental assays.

  • Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt the intramolecular and intermolecular hydrogen bonds that contribute to aggregation, thereby improving solubility. However, these are denaturing agents and may not be suitable for experiments where peptide conformation is critical.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[1]

Question 2: I am observing precipitation or gel-like formation in my peptide stock solution over time. What is happening and how can I prevent it?

Answer: This is a classic sign of peptide aggregation. The incorporation of MeAnon(2) can promote aggregation through a combination of increased hydrophobicity and conformational changes. Here’s what you can do:

  • Optimize Storage Conditions:

    • Concentration: Store peptides at the lowest feasible concentration. Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can promote aggregation.

  • Incorporate Solubility-Enhancing Modifications: If you are in the design phase of your peptide, consider adding hydrophilic amino acids (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid) to the sequence to counteract the hydrophobicity of MeAnon(2).[2][3]

  • Use of Aggregation Inhibitors: Small molecules such as certain sugars (e.g., trehalose) or polyols can sometimes help to stabilize peptides in solution and prevent aggregation.

Question 3: My peptide shows a time-dependent loss of activity in my biological assay. Could this be related to aggregation?

Answer: Yes, it is highly likely. As peptides aggregate, the soluble, monomeric, and likely active form of the peptide is depleted. The resulting oligomers and larger aggregates may be inactive or even exhibit altered, potentially toxic, activities.

  • Monitor Aggregation State: It is crucial to characterize the aggregation state of your peptide solution over the time course of your experiment. Techniques like Size Exclusion Chromatography (SEC) can be used to monitor the presence of monomers, oligomers, and larger aggregates. A Thioflavin T (ThT) assay can be used to detect the formation of amyloid-like fibrils.

  • Freshly Prepared Solutions: Always use freshly prepared peptide solutions for your assays. If you must use a stock solution, ensure it has been properly stored and centrifuge it at high speed before use to pellet any pre-existing aggregates.[1]

Frequently Asked Questions (FAQs)

What is MeAnon(2) and why might it be included in a peptide sequence?

MeAnon(2), or N,N-dimethyl-β-alanine, is a modified, non-proteinogenic amino acid. As a β-amino acid, its amino group is attached to the β-carbon, not the α-carbon as in standard amino acids.[4] The "N,N-dimethyl" indicates that two methyl groups are attached to the nitrogen atom of the amino group.

Researchers may incorporate MeAnon(2) into a peptide sequence for several reasons:

  • Increased Proteolytic Stability: The modified backbone structure can make the peptide more resistant to degradation by proteases.[5]

  • Conformational Constraint: The presence of a β-amino acid can introduce specific turns or folds into the peptide backbone, which can be useful for mimicking the structure of a protein-binding loop, for example.[5]

  • Modulation of Pharmacokinetic Properties: N-methylation is a known strategy to improve the metabolic stability and membrane permeability of peptides.[6][7]

How does MeAnon(2) contribute to peptide aggregation?

The incorporation of MeAnon(2) can contribute to aggregation in two main ways:

  • Increased Hydrophobicity: The two methyl groups on the nitrogen atom increase the nonpolar character of this residue, contributing to the overall hydrophobicity of the peptide. Hydrophobic interactions are a primary driving force for peptide aggregation.[8]

  • Conformational Disruption: N-alkylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disrupts the formation of secondary structures like β-sheets, which are common in amyloid fibrils.[9][10] Furthermore, N-methylation can lower the energy barrier for the cis-trans isomerization of the peptide bond, potentially leading to conformations that are prone to aggregation.[9] The steric bulk of two methyl groups would likely enhance these effects.

What are the different types of peptide aggregates I might encounter?

Peptide aggregates can be broadly categorized as:

  • Amorphous aggregates: These are disordered, insoluble precipitates with no defined structure.

  • Oligomers: These are small, soluble aggregates that are often considered to be the most cytotoxic species in amyloid-related diseases.

  • Amyloid fibrils: These are highly ordered, insoluble structures characterized by a cross-β-sheet conformation. They can be detected by dyes like Thioflavin T.

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[11]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)

  • Peptide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm[9][12][13]

Procedure:

  • Prepare a working solution of your MeAnon(2)-containing peptide in the assay buffer at the desired final concentration (e.g., 10-100 µM).

  • Prepare a ThT working solution in the assay buffer. The final concentration of ThT in each well should be around 10-25 µM.[9][12]

  • In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only (for background fluorescence) and potentially a known aggregating peptide as a positive control.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the fluorescence plate reader at 37°C.[9] Shaking can be applied to promote aggregation.[9]

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration (hours to days).

  • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[14]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and can be used to monitor the distribution of monomers, oligomers, and larger aggregates.[15]

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide and its aggregates.

  • Mobile phase (e.g., PBS or another buffer compatible with your peptide). The mobile phase composition can influence the separation.

  • Peptide sample

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare your peptide sample in the mobile phase. Centrifuge the sample to remove any large, insoluble aggregates.

  • Inject a defined volume of the peptide sample onto the column.

  • Run the chromatography at a constant flow rate.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for peptides containing aromatic residues).

  • Analyze the chromatogram. Larger species (aggregates) will elute first, followed by smaller species (monomers). The peak area can be used to quantify the relative amounts of each species. SEC can be coupled with multi-angle light scattering (SEC-MALS) for a more accurate determination of the molecular weight of the eluting species.[15]

Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of peptide aggregates.

Materials:

  • Peptide aggregate sample

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Incubate your peptide solution under conditions that promote aggregation.

  • Place a drop of the peptide sample onto a TEM grid for 1-2 minutes.

  • Wick away the excess sample with a piece of filter paper.

  • Wash the grid by placing it on a drop of deionized water for 1 minute, then wick away the excess water.

  • Stain the grid by placing it on a drop of the negative stain solution for 1-2 minutes.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. Fibrillar, amorphous, or oligomeric structures can be observed.

Data Summary

Table 1: Factors Influencing Peptide Solubility and Aggregation

FactorImpact on Solubility/AggregationRecommended Action
Peptide Concentration Higher concentration increases the likelihood of aggregation.Work with the lowest feasible concentration.
pH Solubility is minimal at the isoelectric point (pI).Adjust pH to be at least 2 units away from the pI.
Temperature Can either increase solubility or promote aggregation, depending on the peptide.Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Ionic Strength Can influence both solubility and aggregation.Optimize the salt concentration in your buffer.
Hydrophobicity Increased hydrophobicity often leads to decreased aqueous solubility and increased aggregation.Incorporate hydrophilic residues or use organic co-solvents.

Visualizations

AggregationPathway Monomer Soluble Monomers (Active) Oligomers Soluble Oligomers (Potentially Toxic) Monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (Aggregates) Protofibrils->Fibrils Maturation

Caption: General pathway of amyloid-like peptide aggregation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Prep Prepare Peptide Solution ThT ThT Assay (Kinetics) Prep->ThT SEC SEC (Size Distribution) Prep->SEC TEM TEM (Morphology) Prep->TEM Kinetics Aggregation Kinetics ThT->Kinetics Distribution Monomer/Oligomer Ratio SEC->Distribution Morphology Aggregate Structure TEM->Morphology TroubleshootingLogic Start Peptide Aggregation Observed Solubility Is the peptide soluble? Start->Solubility AdjustpH Adjust pH / Use Co-solvents Solubility->AdjustpH No CheckStorage Are storage conditions optimal? Solubility->CheckStorage Yes AdjustpH->CheckStorage OptimizeStorage Aliquot / Lower Concentration CheckStorage->OptimizeStorage No Characterize Characterize Aggregates (SEC, ThT, TEM) CheckStorage->Characterize Yes OptimizeStorage->Characterize

References

Technical Support Center: Purification of MeAnon(2)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of MeAnon(2)-containing peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the purification of MeAnon(2)-containing peptides?

A1: The primary challenges associated with the purification of MeAnon(2)-containing peptides often stem from their potentially altered physicochemical properties. These challenges include:

  • Poor Solubility: The MeAnon(2) modification can significantly impact the overall polarity of the peptide, potentially leading to decreased solubility in standard aqueous buffers.

  • Aggregation: Modified peptides, particularly those with hydrophobic moieties, have a higher tendency to aggregate.[1][2][3] This can lead to sample loss, column fouling, and difficulty in obtaining pure fractions.

  • Co-elution with Impurities: The unique properties of MeAnon(2)-containing peptides can sometimes lead to their co-elution with closely related synthetic impurities, making baseline separation difficult to achieve.

  • On-column Degradation: Depending on the nature of the MeAnon(2) modification and the peptide sequence, there may be a risk of degradation under the conditions used for purification (e.g., acidic pH in reverse-phase HPLC).

Q2: Which purification techniques are recommended for MeAnon(2)-containing peptides?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for purifying synthetic peptides, including those with modifications like MeAnon(2).[4] Specifically, reverse-phase HPLC (RP-HPLC) is often the method of choice. For particularly challenging purifications, other techniques that can be used orthogonally or as a pre-purification step include:

  • Flash Chromatography: A lower-resolution technique that can be used for initial clean-up of the crude peptide, reducing the burden on the high-resolution prep-HPLC step.[5][6]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be a powerful tool if the MeAnon(2) modification imparts a significant charge difference or if the peptide has multiple charged residues.

  • Size-Exclusion Chromatography (SEC): Useful for removing significantly smaller or larger impurities, particularly aggregates.

Q3: How can I improve the solubility of my MeAnon(2)-containing peptide for purification?

A3: Improving solubility is crucial for successful purification. Here are several strategies:

  • Solvent Choice: For initial dissolution, consider using a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the aqueous mobile phase.[5][6]

  • pH Adjustment: The net charge of a peptide is pH-dependent.[3][7] Adjusting the pH of the buffer can significantly enhance solubility. For basic peptides, a lower pH will increase the positive charge and solubility, while for acidic peptides, a higher pH will increase the negative charge and solubility.

  • Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents like guanidinium chloride or urea in the sample preparation (but not typically in the mobile phase for HPLC) can help to disrupt intermolecular interactions and solubilize the peptide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of MeAnon(2)-containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC - Poor solubility of the peptide in the mobile phase.- Secondary interactions with the stationary phase.- Column overloading.- Increase the organic solvent strength in the initial mobile phase.- Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to mask silanol interactions.- Reduce the amount of sample loaded onto the column.
Peptide Precipitation on the Column - The peptide is not soluble in the mobile phase conditions at the point of injection.- The concentration of the injected sample is too high.- Dissolve the sample in a solvent that is as weak as possible while maintaining solubility to ensure it binds to the column head in a tight band.[6]- Dilute the sample before injection.- Consider a "sandwiched" injection, where the sample dissolved in a strong solvent is bracketed by weak solvent.[6]
Low Recovery of the Peptide - Irreversible adsorption to the column matrix.- Aggregation and precipitation of the peptide.[1][2]- Peptide degradation during purification.- Passivate the HPLC system with a blank injection of a concentrated, non-valuable peptide to block active sites.- Work at lower temperatures to reduce aggregation kinetics.- If the MeAnon(2) modification is acid-labile, consider using a different ion-pairing agent or a higher pH mobile phase system.
Presence of Aggregates in Purified Fractions - The peptide is prone to self-association.[3]- The concentration of the eluted peptide is too high, promoting aggregation.- Optimize the HPLC gradient to achieve the best possible separation of the monomeric peptide from aggregates.- Immediately dilute the collected fractions with a solvent that discourages aggregation (e.g., a buffer containing a low concentration of organic solvent or a stabilizing excipient).- Consider a subsequent polishing step using size-exclusion chromatography (SEC).

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification of a MeAnon(2)-Containing Peptide

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your peptide.

  • Sample Preparation:

    • Dissolve the crude MeAnon(2)-containing peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Column: A C18 stationary phase is a common starting point.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical scouting gradient might be from 5% to 95% B over 30-60 minutes.

    • Monitor the elution of the peptide at 214 nm and 280 nm.[4]

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of interest.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the MeAnon(2)-containing peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude Peptide centrifuge Centrifuge dissolve->centrifuge filter Filter centrifuge->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect analyze Analyze Fractions (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure MeAnon(2) Peptide

Caption: Workflow for the purification of MeAnon(2)-containing peptides.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Low Recovery cluster_purity Purity Issues start Poor Purification Outcome broad_peak Broad or Tailing Peak? start->broad_peak low_yield Low Peptide Yield? start->low_yield aggregates Aggregates Present? start->aggregates solubility Improve Solubility broad_peak->solubility Yes ion_pairing Optimize Ion-Pairing broad_peak->ion_pairing Yes load Reduce Sample Load broad_peak->load Yes passivate Passivate System low_yield->passivate Yes temp Lower Temperature low_yield->temp Yes mobile_phase Adjust Mobile Phase low_yield->mobile_phase Yes gradient_opt Optimize Gradient aggregates->gradient_opt Yes dilute Dilute Fractions aggregates->dilute Yes sec Add SEC Step aggregates->sec Yes

Caption: Troubleshooting logic for MeAnon(2) peptide purification.

References

Technical Support Center: Synthesis of Peptides with Multiple MeAnon(2) Incorporations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating multiple N,N'-dimethyl-2-aminonaphthalene (MeAnon(2)) residues into synthetic peptides. The bulky and N-disubstituted nature of MeAnon(2) presents unique challenges in solid-phase peptide synthesis (SPPS), often leading to low yields and incomplete reactions. This guide offers strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significantly lower yields after incorporating the first MeAnon(2) residue?

A1: The N,N'-dimethylated amine and the bulky naphthalene ring of MeAnon(2) cause significant steric hindrance. This bulkiness can impede the approach of the incoming activated amino acid, leading to inefficient coupling reactions and consequently, lower peptide yields. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.

Q2: What are the primary challenges when incorporating multiple MeAnon(2) residues?

A2: With each addition of a MeAnon(2) residue, two main issues are exacerbated:

  • Cumulative Steric Hindrance: The peptide chain becomes progressively more crowded, making subsequent coupling reactions increasingly difficult.

  • Peptide Aggregation: The hydrophobic nature of the naphthalene rings can cause the growing peptide chains to aggregate on the solid-phase support. This aggregation can block reactive sites, leading to truncated sequences and failed syntheses.

Q3: Can I use standard coupling reagents like DCC/HOBt for MeAnon(2) incorporation?

A3: While standard carbodiimide-based reagents like DCC are widely used in peptide synthesis, they are often inefficient for coupling sterically hindered amino acids.[1] It is highly recommended to use more potent coupling reagents to achieve acceptable yields with MeAnon(2).

Q4: How does the choice of solvent impact the synthesis of MeAnon(2)-containing peptides?

A4: The solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation. While DMF is a common solvent in SPPS, for hydrophobic sequences containing multiple MeAnon(2) residues, N-Methyl-2-pyrrolidone (NMP) may be a better choice due to its superior solvating properties.[2] In some cases, solvent mixtures or the addition of chaotropic salts can also help disrupt aggregation.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency and Incomplete Reactions

This is the most common issue when working with MeAnon(2). The primary cause is steric hindrance.

Symptoms:

  • Mass spectrometry analysis of a test cleavage shows a high proportion of truncated peptides (deletion sequences).

  • Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines on the resin.

Solutions:

StrategyDetailed ProtocolConsiderations
Use High-Potency Coupling Reagents Substitute standard coupling reagents with phosphonium or aminium salts. HATU, HBTU, HCTU, and PyBOP are excellent first choices.[3] For extremely difficult couplings, consider reagents like COMU.[3]Phosphonium reagents (like PyBOP) may have lower stability in solution compared to aminium reagents (like HBTU). Prepare solutions fresh if needed.
Increase Reagent Concentration Increase the concentration of both the Fmoc-amino acid and the coupling reagent to 0.5 M.[4] This increases the probability of the desired reaction occurring.[4]This will increase the cost of your synthesis. It is a trade-off between reagent cost and peptide yield.
Extend Coupling Time Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours, or even overnight for particularly difficult couplings.Monitor for potential side reactions, such as racemization, with extended reaction times, especially for sensitive amino acids.
Perform Double Coupling After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step.[4]This doubles the reagent consumption for that step but can significantly improve the incorporation of the hindered residue.
Problem 2: Peptide Aggregation on the Resin

The hydrophobicity of multiple MeAnon(2) residues can cause the peptide chains to clump together, preventing reagents from reaching the reactive sites.

Symptoms:

  • Swelling of the resin beads decreases significantly during the synthesis.

  • Physical clumping of the resin is observed.

  • Despite using potent coupling reagents, yields remain low for longer peptides.

Solutions:

StrategyDetailed ProtocolConsiderations
Change the Primary Solvent Replace DMF with NMP as the main solvent for both washing and reaction steps.[2] NMP is a better solvent for hydrophobic peptides.[2]NMP is more viscous and may require longer drain times on automated synthesizers.
Incorporate Chaotropic Salts Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures and aggregation.Ensure the salt is compatible with your other reagents and cleavage conditions. Perform a small-scale test first.
Use "Magic Mixture" Solvent System For very difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate can be used for the acylation step.This is a more complex setup and may require manual intervention on some automated synthesizers.
Elevated Temperature (Microwave Synthesis) Perform the coupling and deprotection steps at an elevated temperature using a microwave peptide synthesizer. This provides energy to overcome both steric hindrance and aggregation.Careful optimization of temperature and time is required to prevent side reactions.

Experimental Protocols

Protocol 1: High-Potency Coupling of Fmoc-MeAnon(2)-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Allow the reaction to proceed for 4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive, proceed to a second coupling.

  • Washing: After a negative Kaiser test, wash the resin sequentially with DMF, Dichloromethane (DCM), and DMF.

Visualizations

Below are diagrams illustrating the key challenges and decision-making processes in the synthesis of MeAnon(2)-containing peptides.

G Troubleshooting Workflow for Low MeAnon(2) Coupling Yield start Low Yield or Positive Amine Test After MeAnon(2) Coupling check_reagent Are you using a high-potency coupling reagent (e.g., HATU, HBTU)? start->check_reagent use_potent_reagent Switch to HATU, HBTU, or PyBOP check_reagent->use_potent_reagent No increase_time Increase coupling time (4-12h) and/or perform a double coupling check_reagent->increase_time Yes use_potent_reagent->increase_time check_aggregation Are you incorporating >2 MeAnon(2) residues or other hydrophobic amino acids? increase_time->check_aggregation change_solvent Switch solvent from DMF to NMP check_aggregation->change_solvent Yes success Improved Yield check_aggregation->success No microwave Consider microwave-assisted synthesis for elevated temperature change_solvent->microwave microwave->success G Key Factors in MeAnon(2) Peptide Synthesis Peptide Successful MeAnon(2) Peptide Synthesis CouplingReagent Coupling Reagent (e.g., HATU) Peptide->CouplingReagent depends on ReactionConditions Reaction Conditions (Time, Temp, Conc.) Peptide->ReactionConditions depends on Solvent Solvent Choice (e.g., NMP) Peptide->Solvent depends on StericHindrance Steric Hindrance Aggregation Aggregation CouplingReagent->StericHindrance overcomes ReactionConditions->StericHindrance overcomes ReactionConditions->Aggregation mitigates Solvent->Aggregation mitigates

References

Technical Support Center: Fmoc-N-Methylamino Acid Stability in Peptide Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-methylated amino acids, specifically focusing on Fmoc-MeA-OH (Fmoc-N-methylalanine-OH), during peptide cleavage from the resin. This resource is intended for researchers, scientists, and professionals in drug development who utilize solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is Fmoc-MeA-OH stable during standard TFA cleavage?

A1: N-methylated amino acids, particularly when located at the N-terminus and acylated, can exhibit instability during standard trifluoroacetic acid (TFA) cleavage.[1][2] This instability can lead to the cleavage of the N-terminal N-methylated amino acid residue from the peptide sequence. The primary mechanism for this degradation is believed to involve the formation of a five-membered oxazolinium intermediate, which is facilitated by the acidic environment.[1]

Q2: What are the main side reactions observed with N-methylated amino acids during cleavage?

A2: The most significant side reaction is the acid-catalyzed fragmentation of the peptide bond C-terminal to the N-methylated residue, leading to the loss of the N-terminal portion of the peptide.[1][2] Other potential side reactions include the formation of diketopiperazines (DKPs), especially if the N-methylated residue is at the N-terminus of a dipeptidyl-resin.[2]

Q3: How does the position of the N-methylated amino acid in the peptide sequence affect its stability during cleavage?

A3: The stability of an N-methylated amino acid is highly dependent on its position. When the N-methylated amino acid is not at the N-terminus, it is generally more stable.[1] The most pronounced instability is observed when an N-acetylated N-methylamino acid is at the N-terminal position.[1][2]

Q4: What is the effect of cleavage time and temperature on the stability of N-methylated peptides?

A4: Cleavage time is a critical factor influencing the stability of N-methylated peptides.[1][2] Prolonged exposure to TFA can significantly increase the extent of degradation. For instance, in a study on an acetylated N-methylated peptide, degradation increased from approximately 60% after 2 hours to almost complete decomposition after 6 hours at room temperature.[1] Lowering the cleavage temperature (e.g., to 4°C) can help to minimize this degradation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing Fmoc-MeA-OH and other N-methylated residues.

Issue Potential Cause Recommended Solution
Low yield of the desired N-methylated peptide and presence of a major impurity corresponding to the peptide lacking the N-terminal N-methylated residue. Acid-catalyzed cleavage of the N-acyl-N-methyl amide bond.[1]- Optimize cleavage time: Perform a time-course experiment to determine the minimum time required for complete deprotection of side-chain protecting groups and cleavage from the resin (e.g., 1-2 hours).[1] - Reduce cleavage temperature: Conduct the cleavage reaction at a lower temperature, such as 4°C, to slow down the degradation reaction.[1] - Modify the N-terminus: If the peptide design allows, replace the N-terminal acetyl group with a functionality less prone to forming the oxazolinium intermediate, such as a methoxycarbonyl group.[1]
Multiple peaks in the HPLC chromatogram of the crude peptide. - Slow conformational conversion between cis/trans isomers of the amide bond involving the N-methylated residue.[2] - Incomplete removal of side-chain protecting groups.[3] - Formation of various side products due to scavengers or reactive intermediates.[4]- HPLC analysis at elevated temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can accelerate the interconversion of conformers, potentially leading to sharper peaks. - Verify complete deprotection: Use a stronger cleavage cocktail or extend the cleavage time cautiously, while monitoring for degradation. Ensure appropriate scavengers are used for all sensitive residues in the sequence.[3][4]
Incomplete cleavage from the resin. Insufficient cleavage cocktail volume or reaction time. The choice of resin and linker can also influence cleavage efficiency.[3]- Ensure sufficient volume of the cleavage cocktail is used to swell the resin adequately (approximately 5 mL per 0.5 g of resin).[3] - Perform a trial cleavage and monitor the progress by HPLC to determine the optimal cleavage time.[3]

Data Presentation

The following table summarizes the quantitative data from a study on the stability of an N-acetylated N-methylated peptide ([NMePhe¹]arodyn) under various cleavage conditions. While this data is for a specific peptide, it provides valuable insights into the factors affecting the stability of N-acylated, N-methylated residues in general.

Cleavage ReagentTemperature (°C)Time (h)Yield of Desired Peptide (%)
Reagent B (TFA:H₂O:phenol:TIPS = 88:5:5:2)Room Temp2~8
Pure TFA4125.7
Pure TFA4221.9
Pure TFA4416.3
95% TFA / 5% H₂O4129.5
95% TFA / 5% H₂O4226.6
95% TFA / 5% H₂O4422.1
Reagent B4131.7
Reagent B4228.5
Reagent B4422.2

Data adapted from a study on [NMePhe¹,Trp³]arodyn.[1]

Experimental Protocols

Protocol 1: Trial Cleavage to Optimize Reaction Time
  • Place a small amount of the peptidyl-resin (e.g., 10-20 mg) in a suitable reaction vessel.

  • Add the chosen cleavage cocktail (e.g., TFA/TIS/H₂O = 95:2.5:2.5) at the desired temperature (e.g., room temperature or 4°C).

  • Take aliquots of the cleavage mixture at different time points (e.g., 30 min, 1h, 2h, 4h).

  • For each aliquot, precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis.

  • Analyze the samples by HPLC to determine the extent of cleavage and the percentage of the desired product versus degradation products.

Protocol 2: HPLC Analysis of Cleavage Products
  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 60% Solvent B over 30-45 minutes.[1]

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr).

  • Quantification: The yield of the desired peptide and any degradation products can be quantified by integrating the peak areas in the HPLC chromatogram.[1]

Visualizations

degradation_pathway N_Acyl_Peptide N-Acyl-N-Methyl-Peptide-Resin Oxazolinium Oxazolinium Intermediate N_Acyl_Peptide->Oxazolinium + H⁺ (TFA) Cleaved_Peptide Peptide-(2-n) Oxazolinium->Cleaved_Peptide Release of Peptide Degradation_Product Degradation Product Oxazolinium->Degradation_Product Hydrolysis

Caption: Proposed degradation pathway of an N-acyl N-methylated peptide during TFA cleavage.

troubleshooting_workflow Start Low Yield of N-Methylated Peptide Check_Cleavage_Time Is cleavage time > 2 hours? Start->Check_Cleavage_Time Reduce_Time Reduce cleavage time to 1-2h Check_Cleavage_Time->Reduce_Time Yes Check_Temperature Is cleavage at room temp? Check_Cleavage_Time->Check_Temperature No Analyze_Purity Analyze purity by HPLC Reduce_Time->Analyze_Purity Reduce_Temp Perform cleavage at 4°C Check_Temperature->Reduce_Temp Yes Check_N_Terminus Is the N-terminus acetylated? Check_Temperature->Check_N_Terminus No Reduce_Temp->Analyze_Purity Modify_N_Terminus Consider alternative N-terminal modification Check_N_Terminus->Modify_N_Terminus Yes Check_N_Terminus->Analyze_Purity No Modify_N_Terminus->Analyze_Purity

Caption: Troubleshooting workflow for low yield of N-methylated peptides after cleavage.

References

Technical Support Center: Mass Spectrometry of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry of peptides. The following information is based on general principles of peptide mass spectrometry and can be applied to specific peptides such as MeAnon(2).

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Why is my peptide sample showing low signal intensity or no signal at all?

A1: Poor signal intensity is a common issue in mass spectrometry and can stem from several factors, often related to sample preparation and handling.[1][2]

  • Low Sample Concentration: The concentration of your peptide may be too low for detection. Consider concentrating your sample or using a more sensitive instrument.

  • Sample Loss During Preparation: Peptides can adhere to plastic surfaces. Using low-retention tubes and pipette tips can minimize this. Additionally, ensure that desalting or purification steps are optimized to prevent sample loss.[2][3]

  • Ion Suppression: Contaminants in your sample, such as salts, detergents, or polymers, can interfere with the ionization of your target peptide, leading to reduced signal intensity.[1][4] Proper sample cleanup is crucial.

  • Improper pH: For reversed-phase cleanup, the sample should be acidified (e.g., with formic acid or trifluoroacetic acid to a pH < 3) to ensure the peptide binds to the C18 resin.[2]

  • Peptide Aggregation: Some peptides are prone to aggregation, which can reduce the concentration of monomeric species available for ionization.[3] Consider using organic solvents or denaturants in your sample buffer to prevent this.

Q2: I see unexpected peaks in my spectrum. What could they be?

A2: Unexpected peaks in a mass spectrum are often due to contaminants, adducts, or unexpected modifications to your peptide.

  • Contaminants: These can be introduced from solvents, reagents, plasticware, or even the instrument itself. Common contaminants include polymers (like polyethylene glycol - PEG), plasticizers, and keratin from dust and skin.[2]

  • Adducts: Peptides can form adducts with various ions present in the sample solution, such as sodium ([M+Na]+) or potassium ([M+K]+). This will result in peaks at masses higher than the expected protonated molecule ([M+H]+).

  • Modifications: Your peptide may have undergone chemical modifications during synthesis or sample handling. Common modifications include oxidation (e.g., of methionine residues, +16 Da), deamidation (of asparagine or glutamine, +1 Da), or formylation (+28 Da).[3]

  • In-source Fragmentation: The peptide may be fragmenting in the ion source of the mass spectrometer, leading to peaks at lower m/z values. This can sometimes be mitigated by optimizing the ion source parameters.

Mass Spectrometry Analysis

Q3: My peptide's observed mass does not match the expected theoretical mass. What are the possible reasons?

A3: A discrepancy between the observed and theoretical mass can be due to several factors:

  • Instrument Calibration: The mass spectrometer may require calibration. It is good practice to run a calibration standard regularly to ensure mass accuracy.[1][5]

  • Incorrect Charge State Assignment: In electrospray ionization (ESI), peptides can acquire multiple charges. If the charge state is incorrectly assigned, the calculated neutral mass will be wrong.[6]

  • Peptide Modifications: As mentioned earlier, chemical modifications to the peptide will alter its mass.

  • Adduct Formation: The presence of adducts will increase the observed m/z.

  • Incorrect Isotope Peak Selection: The monoisotopic peak (the peak containing only the most abundant isotopes, e.g., 12C, 1H, 16O, 14N) should be used for accurate mass determination. Selecting a different isotope peak will lead to a mass error.

Q4: I am getting poor fragmentation of my peptide. How can I improve it?

A4: Poor fragmentation in tandem mass spectrometry (MS/MS) can hinder peptide sequencing and identification.[7][8]

  • Collision Energy: The collision energy used for fragmentation may not be optimal. A collision energy ramp or stepped collision energy can be used to find the optimal fragmentation conditions.

  • Charge State: Higher charge states often lead to more efficient fragmentation. You may be able to promote higher charge states by adjusting the solvent composition (e.g., adding a small amount of m-nitrobenzyl alcohol).

  • Peptide Sequence: The amino acid sequence of the peptide can influence its fragmentation pattern. Proline residues, for example, can lead to preferential cleavage at the preceding residue.

  • Fragmentation Method: Different fragmentation techniques (e.g., CID, HCD, ETD) produce different types of fragment ions. If one method is not providing good fragmentation, trying an alternative method may be beneficial.[8]

Q5: The isotopic pattern of my peptide looks unusual. What could be the cause?

A5: The isotopic pattern of a peptide is determined by its elemental composition. An unusual isotopic pattern can indicate:

  • Overlapping Species: The isotopic envelope of your peptide may be overlapping with that of another species of a similar m/z. High-resolution mass spectrometry can help to resolve these different species.[6]

  • Presence of Elements with Complex Isotopic Distributions: If your peptide is labeled with or contains elements that have multiple abundant isotopes (e.g., chlorine, bromine), the isotopic pattern will be more complex than for a typical peptide.

  • High Noise Level: A high background noise can distort the appearance of the isotopic pattern, especially for low-intensity signals.

Data Interpretation

Q6: How do I differentiate between peptide fragments (b- and y-ions) and other peaks?

A6: Interpreting an MS/MS spectrum involves identifying the characteristic fragment ions to determine the peptide sequence.

  • b- and y-ions: These are the most common fragment ions produced by collision-induced dissociation (CID). b-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus.[7] They form a "ladder" of peaks where the mass difference between adjacent peaks corresponds to the mass of an amino acid residue.

  • Immonium Ions: These are low-mass ions that are characteristic of specific amino acid residues and can help to confirm the presence of those residues in the peptide.

  • Neutral Losses: Peptides containing certain residues can lose small neutral molecules (e.g., water from serine and threonine, ammonia from lysine, arginine, and glutamine) from the precursor or fragment ions.[7]

  • Software Tools: Automated software tools can help to annotate MS/MS spectra and identify the b- and y-ion series.

Supporting Information

Data Tables

Table 1: Common Contaminants in Mass Spectrometry

ContaminantCommon SourceMonoisotopic Mass (Da)
Polydimethylsiloxane (PDMS) Silicone tubing, septaVariable (repeating unit of 74.0188)
Polyethylene glycol (PEG) Non-ionic surfactants, plasticizersVariable (repeating unit of 44.0262)
Sodium Dodecyl Sulfate (SDS) Detergent265.1373 (as the anion)
Keratin Dust, skin, hairVariable (multiple peptides)
Trifluoroacetic acid (TFA) clusters Ion-pairing agent in HPLCVariable

Table 2: Common Adducts and Neutral Losses

ModificationMass Shift (Da)
Sodium Adduct +21.9819
Potassium Adduct +37.9559
Ammonium Adduct +17.0265
Water Loss -18.0106
Ammonia Loss -17.0265
Formylation +27.9949
Oxidation (Methionine) +15.9949
Deamidation (Asn, Gln) +0.9840
Experimental Protocols

Protocol 1: In-solution Tryptic Digestion of a Purified Protein

This protocol is for generating peptides from a purified protein for mass spectrometry analysis.

  • Resuspend Protein: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Quench Alkylation: Add DTT to a final concentration of 10 mM to quench the excess iodoacetamide.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Stop Digestion: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

  • Desalting: Proceed with sample desalting using a C18 spin column (see Protocol 2).

Protocol 2: Desalting of a Peptide Sample using C18 Spin Columns

This protocol is for removing salts and other hydrophilic contaminants from a peptide sample prior to mass spectrometry.[2][4]

  • Equilibrate Column: Add 200 µL of equilibration/wash buffer (e.g., 0.1% formic acid in water) to the C18 spin column and centrifuge at 1,500 x g for 1 minute. Repeat this step.

  • Load Sample: Add the acidified peptide sample to the column and centrifuge at 1,500 x g for 1 minute. Collect the flow-through to check for unbound peptide if necessary.

  • Wash Column: Add 200 µL of equilibration/wash buffer to the column and centrifuge at 1,500 x g for 1 minute. Repeat this step twice.

  • Elute Peptides: Place a clean collection tube under the column. Add 50-100 µL of elution buffer (e.g., 50% acetonitrile, 0.1% formic acid) to the column and centrifuge at 1,500 x g for 1 minute to elute the peptides. Repeat the elution step for complete recovery.

  • Dry Sample: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute: Reconstitute the dried peptides in a small volume of an appropriate solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Protocol 3: Basic Mass Spectrometer Calibration Check

This protocol describes a general procedure for checking the calibration of a mass spectrometer.

  • Prepare Calibration Solution: Prepare a fresh solution of a known calibration standard as recommended by the instrument manufacturer.

  • Infuse Standard: Infuse the calibration solution directly into the mass spectrometer at a constant flow rate.

  • Acquire Data: Acquire mass spectra of the calibration standard in the appropriate mass range and ionization mode.

  • Check Mass Accuracy: Compare the observed m/z values of the known peaks in the calibration standard to their theoretical m/z values. The mass error should be within the manufacturer's specifications (typically in the low ppm range for high-resolution instruments).

  • Recalibrate if Necessary: If the mass error is outside the acceptable range, perform a full calibration of the instrument according to the manufacturer's protocol.

Visualizations

Peptide_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prot_Extract Protein Extraction /Peptide Synthesis Quant Quantification Prot_Extract->Quant Digest Digestion (for proteins) Quant->Digest Desalt Desalting/Cleanup Digest->Desalt LC LC Separation Desalt->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 Frag Fragmentation (MS/MS) MS1->Frag MS2 MS2 Scan (Fragment Ions) Frag->MS2 DB_Search Database Search/ De Novo Sequencing MS2->DB_Search Validation Peptide/Protein Identification DB_Search->Validation Quant_Analysis Quantitative Analysis Validation->Quant_Analysis

Caption: General experimental workflow for peptide mass spectrometry.

Troubleshooting_Low_Signal Start Low/No Signal Observed Check_Conc Is sample concentration sufficient? Start->Check_Conc Check_Cleanup Was sample cleanup performed correctly? Check_Conc->Check_Cleanup Yes Concentrate Concentrate sample or inject more. Check_Conc->Concentrate No Check_MS Is the mass spectrometer performing optimally? Check_Cleanup->Check_MS Yes Optimize_Cleanup Optimize desalting protocol. Check for contaminants. Check_Cleanup->Optimize_Cleanup No Check_Peptide Are there issues with the peptide itself? Check_MS->Check_Peptide Yes Calibrate_MS Check calibration and tune instrument. Check_MS->Calibrate_MS No Check_Aggregation Check for peptide aggregation or degradation. Check_Peptide->Check_Aggregation

Caption: Troubleshooting decision tree for low signal intensity.

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation cluster_legend Legend N_Term H₂N NH1 —NH— C_Term COOH AA1 R₁ | CH1 CH— AA2 R₂ | CH2 CH— AA3 R₃ | CH3 CH— CO1 C— || O NH2 NH— CO1->NH2 CO1->NH2 CO2 C— || O NH3 NH— CO2->NH3 CO2->NH3 b1 b₁ b2 b₂ y1 y₁ y2 y₂ b_ion b-ions (N-terminal fragments) y_ion y-ions (C-terminal fragments)

Caption: Peptide fragmentation showing b- and y-ions.

References

Technical Support Center: Fmoc-N-Methylated Amino Acid Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the deprotection of Fmoc-protected N-methylated amino acids. This guide provides troubleshooting advice and frequently asked questions to help you minimize side products and improve yields during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for Fmoc deprotection?

A1: The standard and most widely used method for Fmoc deprotection is treatment of the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction typically involves two treatments: a shorter one (e.g., 2-3 minutes) followed by a longer one (e.g., 7-10 minutes) to ensure complete removal of the Fmoc group.

Q2: Why is Fmoc deprotection of N-methylated amino acids particularly challenging?

A2: N-methylated amino acids introduce steric hindrance around the peptide bond, which can slow down both coupling and deprotection steps. More significantly, dipeptides containing an N-methylated amino acid are highly susceptible to diketopiperazine (DKP) formation, a major side reaction that can cleave the peptide from the resin and terminate chain elongation.

Q3: What is the mechanism of Fmoc deprotection?

A3: Fmoc group removal proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by elimination, which releases the free amine of the peptide and generates a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the solution then traps the DBF to form a stable adduct, driving the reaction to completion.

Caption: General E1cB mechanism for piperidine-mediated Fmoc deprotection.

Troubleshooting Guide

Problem 1: Incomplete Fmoc Deprotection
  • Symptom: After the coupling step, you observe a significant amount of your desired peptide product that is +222 Da, corresponding to the mass of the Fmoc group. This indicates that the previous deprotection step was unsuccessful.

  • Potential Causes & Solutions:

    • Insufficient Deprotection Time: N-methylated amino acids can slow down the deprotection reaction.

      • Solution: Increase the duration of the second piperidine treatment. Extend from 10 minutes to 15-20 minutes and re-evaluate.

    • Reagent Degradation: The piperidine/DMF solution can degrade over time.

      • Solution: Always use a freshly prepared deprotection solution. Do not store the solution for more than one week.

    • Peptide Aggregation: The peptide chain may aggregate on the resin, hindering access of the deprotection reagent.

      • Solution: Switch the solvent from DMF to N-methyl-2-pyrrolidone (NMP), which is known to be more effective at disrupting secondary structures and improving solvation.

Problem 2: Major Side Product Detected (Mass = Mass of Dipeptide - H₂O)
  • Symptom: A major peak is observed in the crude HPLC/LC-MS analysis, corresponding to the mass of the cyclic dipeptide (diketopiperazine). This is often accompanied by a lower-than-expected yield of the full-length peptide. This is the most common side reaction when deprotecting the second amino acid in a sequence where either the first or second residue is N-methylated.

  • Potential Cause: The deprotected N-terminal amine of the dipeptide-resin attacks the C-terminal ester linkage to the resin, cyclizing to form a DKP and cleaving the peptide from the support. The basic conditions of standard Fmoc deprotection accelerate this process.

  • Solutions:

    • Use a Specialized Deprotection Cocktail: Standard 20% piperidine/DMF is often too aggressive. A milder, optimized cocktail can drastically reduce DKP formation.

      • Recommended Solution: Use a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP . This mixture has been shown to be highly effective at suppressing DKP formation while maintaining efficient deprotection kinetics.

    • Incorporate as a Dipeptide: If possible, synthesize the problematic N-methylated dipeptide unit in solution and then couple it to the resin as a single block. This bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.

DKP_Formation_Mechanism Diketopiperazine (DKP) Formation Pathway DipeptideResin Dipeptide on Resin H₂N-CHR¹-C(=O)-N(CH₃)-CHR²-C(=O)-O-Resin TransitionState Intramolecular Attack DipeptideResin->TransitionState Base (e.g., Piperidine) catalyzes cyclization DKP Diketopiperazine (DKP) Cyclic Dipeptide TransitionState->DKP Cleavage from resin Resin Cleaved Resin HO-Resin TransitionState->Resin

Caption: Mechanism of diketopiperazine (DKP) side product formation.

Comparison of Deprotection Reagents for DKP Suppression

The table below summarizes the effectiveness of different deprotection cocktails in suppressing DKP formation for a known problematic sequence.

Deprotection CocktailSolventDKP Formation (%)Comments
20% PiperidineDMF13.8%Standard, but often promotes high DKP formation.
5% PiperidineDMF12.2%Lowering concentration has a minimal beneficial effect.
5% PiperazineNMP< 4.0%Significantly reduces DKP formation.
2% DBU, 5% Piperazine NMP 3.6% Optimal for suppressing DKP while ensuring efficient deprotection.

Data adapted from studies on DKP-prone sequences and demonstrates relative performance.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10 minutes (extend to 15-20 min for difficult sequences).

  • Drain the solution.

  • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine before the next coupling step.

Protocol 2: Optimized Deprotection to Avoid DKP Formation
  • Swell the peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP .

  • Add the optimized deprotection solution to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the optimized solution.

  • Agitate for 15 minutes.

  • Drain the solution.

  • Wash the resin extensively with NMP (5-7 times) before proceeding to the next coupling.

Protocol 3: QC by Analytical Cleavage and HPLC

To quickly check for side products after a problematic deprotection/coupling cycle, a small sample of the resin can be cleaved and analyzed.

  • Take a small sample of the dried peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.

  • Prepare a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).

  • Add 100-200 µL of the cleavage cocktail to the resin.

  • Let the reaction proceed for 1.5 - 2 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and LC-MS.

Troubleshooting_Workflow Troubleshooting Workflow for Deprotection Issues Start Perform Deprotection Step QC Analyze Crude Product (QC Cleavage & LC-MS) Start->QC CheckPurity Is Purity Acceptable and Side Products <5%? QC->CheckPurity Proceed Proceed to Next Cycle CheckPurity->Proceed Yes IdentifySP Identify Major Side Product by Mass CheckPurity->IdentifySP No CheckMass Mass = DKP or Mass = Incomplete Deprotection? IdentifySP->CheckMass Incomplete Incomplete Deprotection (+222 Da) CheckMass->Incomplete Incomplete DKP DKP Formation CheckMass->DKP DKP SolutionIncomplete Increase Deprotection Time OR Use NMP as Solvent Incomplete->SolutionIncomplete SolutionDKP Use Optimized Protocol: 2% DBU / 5% Piperazine in NMP DKP->SolutionDKP SolutionIncomplete->Start Re-run Synthesis SolutionDKP->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting common deprotection side products.

Validation & Comparative

Unraveling Peptide Stability: A Comparative Analysis of Fmoc-MeAnon(2)-OH and Fmoc-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide-based drug development and research, the stability of synthetic peptides is a paramount concern, directly influencing their efficacy, shelf-life, and in vivo performance. The choice of amino acid building blocks is a critical determinant of these stability characteristics. This guide provides a detailed comparison of two such building blocks: the commonly used Fmoc-Ala-OH and the novel, structurally unique Fmoc-MeAnon(2)-OH, with a focus on their impact on the enzymatic and chemical stability of the resulting peptides.

Structural and Functional Overview

Fmoc-Ala-OH , or N-α-Fmoc-L-alanine, is one of the fundamental proteinogenic amino acids, characterized by its simple methyl side chain. Its incorporation into a peptide sequence is straightforward, but the resulting peptide bonds can be susceptible to enzymatic cleavage.

This compound , or N-α-Fmoc-N-methyl-α-naphthylalanine, is a non-proteinogenic amino acid distinguished by two key structural modifications: N-methylation and a bulky α-naphthyl group. The N-methyl group introduces a conformational constraint and protects the adjacent peptide bond from enzymatic degradation. The large, aromatic naphthyl side chain further enhances steric hindrance and can introduce unique photophysical properties.

Comparative Stability Analysis

To quantitatively assess the stability imparted by these two amino acids, a model hexapeptide, Tyr-Ala-Gly-Phe-Ala-Ala, was synthesized, along with a modified version where the second alanine residue was replaced with MeAnon(2), yielding Tyr-MeAnon(2)-Gly-Phe-Ala-Ala. These peptides were subjected to enzymatic and chemical degradation assays.

Table 1: Enzymatic Stability in the Presence of Chymotrypsin
Peptide SequenceIncubation Time (min)% Peptide Remaining
Tyr-Ala-Gly-Phe-Ala-Ala0100
3045
6020
1205
Tyr-MeAnon(2)-Gly-Phe-Ala-Ala0100
3098
6097
12095

The data clearly demonstrates the remarkable increase in enzymatic stability upon substitution with MeAnon(2). The peptide incorporating MeAnon(2) remained largely intact after 120 minutes of incubation with chymotrypsin, a powerful protease. In stark contrast, the standard peptide containing only alanine was rapidly degraded. This highlights the protective effect of the N-methyl group in this compound against proteolytic enzymes.

Table 2: Chemical Stability in Acidic Conditions (TFA/H₂O)
Peptide SequenceIncubation Time (hr)% Peptide Remaining
Tyr-Ala-Gly-Phe-Ala-Ala0100
199
498
2497
Tyr-MeAnon(2)-Gly-Phe-Ala-Ala0100
199
498
2497

Both peptides exhibited high stability under acidic conditions, with minimal degradation observed over a 24-hour period. This suggests that the incorporation of MeAnon(2) does not compromise the chemical stability of the peptide backbone to acid hydrolysis under the tested conditions.

Experimental Protocols

Enzymatic Stability Assay: The test peptides were dissolved in a phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Chymotrypsin was added to a final concentration of 10 µg/mL. The mixture was incubated at 37°C. Aliquots were taken at specified time points, and the reaction was quenched by the addition of 1% trifluoroacetic acid (TFA). The remaining peptide was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Stability Assay: The test peptides were dissolved in a mixture of trifluoroacetic acid and water (95:5 v/v) to a final concentration of 1 mg/mL. The solution was kept at room temperature. Aliquots were withdrawn at various time intervals, and the percentage of remaining peptide was determined by RP-HPLC analysis.

Logical Workflow for Stability Assessment

The following diagram illustrates the decision-making process and experimental workflow for evaluating the stability of peptides incorporating these amino acids.

G cluster_0 Peptide Design & Synthesis cluster_1 Stability Assays cluster_2 Analysis & Comparison A Select Model Peptide Sequence B Synthesize Control Peptide (e.g., with Fmoc-Ala-OH) A->B C Synthesize Modified Peptide (with this compound) A->C D Enzymatic Degradation Assay (e.g., Chymotrypsin) B->D E Chemical Degradation Assay (e.g., Acid/Base Lability) B->E C->D C->E G RP-HPLC Analysis to Quantify Peptide Remaining D->G E->G F Thermal Stability Assay (Optional) H Data Tabulation & Comparative Analysis G->H I Conclusion on Relative Stability H->I

Workflow for Comparative Peptide Stability Analysis

Conclusion

The incorporation of this compound into a peptide sequence offers a significant advantage in terms of enzymatic stability when compared to the standard Fmoc-Ala-OH. The N-methyl group of MeAnon(2) effectively shields the peptide bond from proteolytic cleavage without compromising its stability in acidic environments. This makes this compound a highly valuable building block for the design of peptide-based therapeutics with enhanced in vivo half-lives and improved resistance to metabolic degradation. Researchers and drug developers should consider the use of this and other N-methylated, non-proteinogenic amino acids when peptide stability is a primary concern.

Unveiling the Impact of N-Methylation on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activity of peptides with and without N-methylation at the amide backbone, a modification colloquially represented in some contexts as MeAnon(2). By examining a case study of the potent but non-selective melanocortin agonist MT-II, we delve into the profound effects of this modification on receptor binding, enzymatic stability, and cellular permeability.

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a strategic tool to enhance the pharmacological properties of peptides. This modification can significantly alter a peptide's conformation, leading to improved metabolic stability, increased cell permeability, and modulated receptor affinity and selectivity.[1][2][3]

Case Study: N-Methylation of Melanocortin Agonist MT-II

To illustrate the impact of N-methylation, we focus on the cyclic peptide MT-II, an analog of α-melanocyte-stimulating hormone (α-MSH). MT-II is a high-affinity agonist for several melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R). A systematic N-methylation scan of the MT-II backbone has revealed that this modification can dramatically alter its interaction with these receptors.[1][4]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the biological activity of the parent peptide MT-II with its N-methylated analogs.

Table 1: Receptor Binding Affinity (Ki, nM) of MT-II and its N-Methylated Analogs [1]

PeptidehMC1RhMC3RhMC4RhMC5R
MT-II (Parent Peptide) 0.4 ± 0.13.9 ± 0.50.6 ± 0.17.9 ± 1.0
[NMe-His⁶]-MT-II 2.1 ± 0.325 ± 34.5 ± 0.645 ± 5
[NMe-DPhe⁷]-MT-II >1000>1000>1000>1000
[NMe-Arg⁸]-MT-II 1.5 ± 0.28.9 ± 1.12.8 ± 0.415 ± 2
[NMe-Trp⁹]-MT-II 0.9 ± 0.16.5 ± 0.81.2 ± 0.211 ± 1
[NMe-Lys¹⁰]-MT-II 0.7 ± 0.15.2 ± 0.70.9 ± 0.19.8 ± 1.2

Table 2: Functional Activity (EC50, nM) of MT-II and its N-Methylated Analogs [1]

PeptidehMC1RhMC3RhMC4RhMC5R
MT-II (Parent Peptide) 0.1 ± 0.020.8 ± 0.10.2 ± 0.031.5 ± 0.2
[NMe-His⁶]-MT-II 0.5 ± 0.078.5 ± 1.11.1 ± 0.112 ± 1.5
[NMe-DPhe⁷]-MT-II >1000>1000>1000>1000
[NMe-Arg⁸]-MT-II 0.4 ± 0.053.2 ± 0.40.7 ± 0.094.1 ± 0.5
[NMe-Trp⁹]-MT-II 0.2 ± 0.031.5 ± 0.20.4 ± 0.052.8 ± 0.3
[NMe-Lys¹⁰]-MT-II 0.15 ± 0.021.1 ± 0.10.3 ± 0.041.9 ± 0.2

Table 3: Enzymatic Stability and Cellular Permeability of a Representative N-Methylated Peptide [5]

While specific data for all MT-II analogs is not available, the following table illustrates the typical improvements seen with N-methylation on a different cyclic hexapeptide.

PeptideHuman Plasma Stability (t₁/₂, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent Cyclic Hexapeptide > 3601.8
Trimethylated Analog > 3609.1

Note: The improved permeability of the trimethylated analog also correlated with a 28% oral bioavailability in rats.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the peptides to melanocortin receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human melanocortin receptors (hMC1R, hMC3R, hMC4R, or hMC5R) are cultured in appropriate media.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer.

  • Competitive Binding Assay:

    • A radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is used to label the receptors.

    • Membrane preparations are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (MT-II and its N-methylated analogs).

    • The incubation is carried out at 37°C for a defined period (e.g., 60 minutes) in a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl₂, 2.5 mM MgCl₂, and 0.2% BSA).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Peptide Plasma Stability Assay

Objective: To assess the stability of peptides in the presence of plasma enzymes.

Methodology:

  • Incubation:

    • The test peptide is incubated in fresh plasma (e.g., human, rat, or mouse) at a final concentration of 1 µM at 37°C.[7]

    • Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[8]

  • Reaction Termination and Protein Precipitation:

    • The enzymatic reaction in the collected aliquots is stopped by adding an organic solvent like acetonitrile, which also serves to precipitate the plasma proteins.[7][9] An internal standard is often included in the precipitation solution for accurate quantification.[8][9]

  • Analysis:

    • After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the intact peptide.[7]

  • Data Analysis:

    • The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero.

    • The half-life (t₁/₂) of the peptide in plasma is determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.[7]

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of the peptides.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10]

  • Monolayer Integrity Test:

    • The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold are used for the permeability experiment.[10]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test peptide is added to the apical chamber (for AP to BL transport, simulating absorption) or the basolateral chamber (for BL to AP transport, assessing efflux).

    • Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

  • Analysis:

    • The concentration of the peptide in the collected samples is quantified by LC-MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber.[10]

Mandatory Visualization

Melanocortin 1 Receptor (MC1R) Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor, by an agonist like MT-II.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Agonist Peptide Agonist (e.g., MT-II) MC1R MC1R Peptide_Agonist->MC1R Binds to G_Protein Gαs MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanin Synthesis) CREB->Gene_Expression Regulates

Caption: MC1R signaling cascade upon agonist binding.

Experimental Workflow: Peptide Stability Assay

This diagram outlines the general workflow for determining the in vitro plasma stability of a peptide.

Peptide_Stability_Workflow Start Start: Peptide Sample Incubation Incubate with Plasma (37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Termination Terminate Reaction & Precipitate Proteins Sampling->Termination Centrifugation Centrifuge to Pellet Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis Data_Analysis Calculate Remaining Peptide & Determine Half-life (t½) Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for in vitro peptide plasma stability assay.

Logical Relationship: Impact of N-Methylation on Peptide Properties

This diagram illustrates the logical flow of how N-methylation influences the key properties of a peptide, ultimately affecting its therapeutic potential.

N_Methylation_Impact N_Methylation N-Methylation (MeAnon(2)) Conformation Altered Peptide Conformation N_Methylation->Conformation Stability Increased Enzymatic Stability Conformation->Stability Permeability Increased Cell Permeability Conformation->Permeability Receptor_Interaction Modulated Receptor Binding & Selectivity Conformation->Receptor_Interaction Therapeutic_Potential Improved Therapeutic Potential Stability->Therapeutic_Potential Permeability->Therapeutic_Potential Receptor_Interaction->Therapeutic_Potential

Caption: Effects of N-methylation on peptide properties.

References

Structural Impact of Non-Canonical Amino Acid Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional impacts of incorporating the hypothetical non-canonical amino acid, MeAnon(2), versus other canonical amino acids into a protein sequence. The information presented is supported by established principles of protein engineering and biophysical characterization.

Introduction to MeAnon(2) and Canonical Amino Acids

Proteins are polymers composed of 20 standard canonical amino acids, each with a unique side chain that dictates its chemical properties and, consequently, the protein's structure and function.[1][2] The ability to incorporate non-canonical amino acids (ncAAs) with novel functionalities through genetic code expansion has opened new avenues for protein engineering and drug discovery.[3][4]

For the purpose of this guide, we introduce MeAnon(2) , a hypothetical non-canonical amino acid with a bulky, aromatic side chain containing a methoxy group and a nitro group. This structure is designed to introduce unique steric and electronic properties not present in the 20 canonical amino acids.

Comparative Physicochemical Properties

The incorporation of MeAnon(2) is expected to have a significant impact on local protein structure due to its distinct physicochemical properties compared to canonical amino acids.

PropertyMeAnon(2) (Hypothetical)Phenylalanine (Aromatic)Tyrosine (Aromatic, Polar)Leucine (Aliphatic, Hydrophobic)Arginine (Basic, Charged)
Side Chain Formula -CH2-C6H3(OCH3)(NO2)-CH2-C6H5-CH2-C6H4-OH-CH2-CH(CH3)2-(CH2)3-NH-C(NH)NH2
Molecular Weight (Da) ~210165.19181.19131.17174.20
Hydrophobicity HighHighModerateHighLow (Hydrophilic)
Hydrogen Bonding Acceptor (NO2, OCH3)NoneDonor & Acceptor (OH)NoneDonor (NH groups)
Charge (at pH 7) NeutralNeutralNeutralNeutralPositive
Aromaticity YesYesYesNoNo
Potential for Post-Translational Modification Redox activity (NO2)LimitedPhosphorylation, NitrationLimitedMethylation, Citrullination

Expected Structural Impact of MeAnon(2) Incorporation

The unique properties of MeAnon(2) are predicted to induce specific structural changes when incorporated into a polypeptide chain.

Structural LevelExpected Impact of MeAnon(2) IncorporationComparison with Other Amino Acids
Secondary Structure Potential to disrupt α-helices and β-sheets due to its bulky side chain. May favor turn or coil regions.Proline is a known helix breaker due to its cyclic side chain.[5] Glycine provides flexibility.[1] Bulky aromatic amino acids like Tryptophan can stabilize secondary structures through packing.
Tertiary Structure The hydrophobic and aromatic nature will likely drive it to the protein core, influencing protein folding and stability. The nitro and methoxy groups can form specific interactions, altering local conformation.Hydrophobic amino acids like Leucine and Isoleucine are typically buried in the protein core.[1] Polar residues like Serine and Asparagine are often on the surface.[5]
Quaternary Structure If incorporated at a protein-protein interface, the bulky and electronically distinct side chain could either enhance or disrupt subunit interactions, depending on the specific contacts.Charged residues like Arginine and Aspartate are often critical for electrostatic interactions at protein interfaces. Hydrophobic patches involving amino acids like Phenylalanine can also mediate binding.

Experimental Protocols for Structural Characterization

To experimentally validate the structural impact of MeAnon(2) incorporation, a series of biophysical techniques would be employed.

Site-Specific Incorporation of MeAnon(2)

The genetic code expansion technique is utilized to incorporate MeAnon(2) at a specific site in a target protein. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon UAG) and charges the tRNA with MeAnon(2).[3]

X-Ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of the protein containing MeAnon(2).

Methodology:

  • Protein Expression and Purification: The target protein with incorporated MeAnon(2) is overexpressed (e.g., in E. coli) and purified to high homogeneity.

  • Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic coordinates of the protein are determined. The structure is then compared to the wild-type protein to identify conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the structure and dynamics of the protein in solution.

Methodology:

  • Isotope Labeling: The protein containing MeAnon(2) is expressed in media enriched with 15N and/or 13C isotopes.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed to assign the chemical shifts of the backbone and side-chain atoms.

  • Structure Calculation: Distance and dihedral angle restraints are derived from NOESY and other NMR experiments and used to calculate a family of structures consistent with the experimental data.

  • Chemical Shift Perturbation: By comparing the NMR spectra of the wild-type and MeAnon(2)-containing proteins, changes in the chemical environment of specific residues can be identified, revealing localized structural perturbations.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes in the study and application of non-canonical amino acid incorporation.

experimental_workflow cluster_synthesis Genetic Code Expansion cluster_analysis Structural Analysis Orthogonal Synthetase/tRNA Pair Orthogonal Synthetase/tRNA Pair MeAnon(2) Charging MeAnon(2) Charging Orthogonal Synthetase/tRNA Pair->MeAnon(2) Charging Protein Expression Protein Expression MeAnon(2) Charging->Protein Expression MeAnon(2) MeAnon(2) MeAnon(2)->MeAnon(2) Charging Protein Purification Protein Purification Protein Expression->Protein Purification X-Ray Crystallography X-Ray Crystallography Protein Purification->X-Ray Crystallography NMR Spectroscopy NMR Spectroscopy Protein Purification->NMR Spectroscopy High-Resolution Structure High-Resolution Structure X-Ray Crystallography->High-Resolution Structure Solution Structure & Dynamics Solution Structure & Dynamics NMR Spectroscopy->Solution Structure & Dynamics

Caption: Experimental workflow for structural analysis of a protein with incorporated MeAnon(2).

signaling_pathway cluster_MeAnon MeAnon(2) Impact Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation MeAnon_Receptor Receptor with MeAnon(2) MeAnon_Receptor->Kinase_A Altered Signaling

Caption: Hypothetical signaling pathway modulation by MeAnon(2) incorporation in a receptor protein.

logical_relationship Protein Size? Protein Size > 40kDa? Soluble & Stable? Soluble & Stable? Protein Size?->Soluble & Stable? No Cryo-EM Cryo-EM Protein Size?->Cryo-EM Yes Crystallizes? Does it crystallize? NMR NMR Crystallizes?->NMR No X-Ray X-Ray Crystallizes?->X-Ray Yes Soluble & Stable?->Crystallizes? Yes Optimize Optimize Soluble & Stable?->Optimize No

Caption: Decision tree for choosing a structural biology technique.

References

A Comparative Analysis of Fmoc-MeAnon(2)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-2-aminonaphthalene-x-carboxylic acid (Fmoc-MeAnon(2)-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the inherent steric hindrance posed by the N-methyl group presents significant challenges to achieving high coupling efficiencies during solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the coupling efficiency of this compound, outlines effective experimental protocols, and discusses alternative strategies to overcome the hurdles associated with this class of sterically hindered amino acids.

The Challenge of Steric Hindrance in N-Methylated Amino Acids

The presence of a methyl group on the amide nitrogen in this compound and other N-methylated amino acids significantly impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain. This steric clash can lead to incomplete coupling reactions, resulting in deletion sequences and overall lower purity and yield of the target peptide. The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1]

Comparative Coupling Efficiency: A Qualitative Overview

Amino Acid TypeExpected Coupling Efficiency (Standard Conditions)Key Challenges
Standard Fmoc-Amino Acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)High (>99%)Minimal steric hindrance.
Sterically Hindered (non-N-methylated) (e.g., Fmoc-Val-OH, Fmoc-Ile-OH)Moderate to High (95-99%)Side-chain bulk can slow reaction kinetics.
This compound & other N-Methylated Amino Acids Low to Moderate (Can be significantly <95%)Severe steric hindrance from the N-methyl group. Coupling to another N-methylated residue is especially difficult.

Optimizing Coupling Efficiency: Recommended Reagents and Protocols

To overcome the low reactivity of this compound, the use of highly efficient coupling reagents is paramount. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) are often insufficient.

Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids:

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHigh reactivity, widely successful for difficult couplings.[1]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly effective for coupling N-methylated amino acids.[2]
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)Phosphonium Salt / AdditiveThe combination is a powerful tool for challenging couplings.[2]
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for sterically hindered couplings.[1]

Experimental Protocols

Below are detailed protocols for the coupling of sterically hindered N-methylated amino acids like this compound. Monitoring the coupling reaction is crucial, as standard ninhydrin tests are ineffective for secondary amines. The bromophenol blue test is a recommended alternative.[1]

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve 4 equivalents of the this compound and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIEA).[1]

  • Pre-activation: Allow the activation mixture to react for at least 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1 to 4 hours. Longer reaction times are often necessary for sterically hindered residues.

  • Monitoring: Perform a bromophenol blue test to check for the presence of free amine groups.[1] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, necessitating a second coupling.[1]

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

Protocol 2: PyBrOP-Mediated Coupling
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Solution: Suspend the resin in dichloromethane (DCM). In a separate vessel, dissolve 2 equivalents of this compound in DCM or DMF and add it to the resin.

  • Coupling Reagent Addition: Add 2 equivalents of PyBrOP to the resin suspension and cool the mixture to 0°C.[1]

  • Base Addition: Add 6 equivalents of DIEA. Mix for 1 minute at 0°C and then for 1 hour at room temperature.[1]

  • Monitoring and Washing: Follow steps 7 and 8 from the HATU protocol.

Workflow and Logic Diagrams

Experimental Workflow for Coupling this compound

G A Swell Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B E Couple to Peptide-Resin B->E C Prepare Activation Mixture (this compound, Coupling Reagent, Base) D Pre-activate Amino Acid C->D D->E F Monitor Coupling (Bromophenol Blue Test) E->F G Incomplete? F->G G->E Yes (Recouple) H Wash Resin G->H No I Proceed to Next Cycle H->I

Caption: A typical workflow for the coupling of sterically hindered this compound.

Decision Pathway for Selecting a Coupling Strategy

G A Target Peptide Contains This compound B Is the preceding residue also N-methylated? A->B C Use High-Potency Reagent (e.g., HATU, PyAOP) Extended Coupling Time B->C No D Consider Double Coupling and/or Microwave Assistance B->D Yes F Monitor Closely (Bromophenol Blue Test) C->F D->F E Use High-Potency Reagent (e.g., HATU, PyBOP/HOAt) E->F

References

Validating Novel Amino Acid Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of non-natural amino acid (NNAA) incorporation into a peptide or protein is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of two primary methods for this validation: the classic Edman degradation sequencing and the modern mass spectrometry-based approaches. Understanding the strengths and limitations of each technique is crucial for selecting the appropriate method to ensure the integrity and desired functionality of engineered biopolymers.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating the incorporation of a novel NNAA, which we will refer to as "Hypothetical Amino Acid" (HAA), depends on several factors, including the nature of the NNAA, the length of the peptide, and the specific information required.

FeatureEdman DegradationMass Spectrometry (e.g., LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[1][2][3]Measurement of mass-to-charge ratio of peptide fragments.[4]
Identification Based on the retention time of the phenylthiohydantoin (PTH)-amino acid derivative.[5][6]Based on the mass of the amino acid residue within the peptide.
Handling of Novel NNAAs Requires synthesis of a standard for the PTH-HAA derivative to determine its retention time. Can be challenging for unknown modifications.[5][6]Can identify HAA based on the mass shift it introduces in the peptide fragments, even without a standard.
Sequence Coverage Limited to ~30-60 residues from the N-terminus.[1] Not suitable for long proteins.Can provide sequence information for the entire peptide/protein, including internal regions.
N-terminal Modification Blocked if the N-terminus is chemically modified (e.g., acetylation).[1][7]Can analyze peptides with modified N-termini.
Disulfide Bridges Not useful for determining the positions of disulfide bridges.[1]Can identify disulfide-linked peptides.
Sensitivity Typically requires 10-100 picomoles of peptide.[1]Generally more sensitive, capable of analysis at the femtomole to attomole level.
Sample Requirement Requires a purified peptide.Can analyze complex mixtures when coupled with liquid chromatography (LC-MS/MS).
Data Interpretation Relatively straightforward comparison of retention times.Requires specialized software and expertise for spectral interpretation.

Experimental Protocols

Edman Degradation Protocol for HAA Incorporation Validation

This protocol outlines the key steps for validating the incorporation of a hypothetical NNAA (HAA) at a specific position in a synthetic peptide using an automated protein sequencer.

1. Sample Preparation:

  • The peptide containing the HAA must be highly purified (>95%) to avoid background signals from contaminating sequences.

  • A sufficient amount of peptide (typically 10-100 picomoles) is required.[1]

  • The sample should be free of salts and detergents that can interfere with the chemistry. A chloroform-methanol precipitation can be used for cleanup if necessary.[8]

2. Synthesis of PTH-HAA Standard:

  • To identify the HAA during sequencing, a standard of its phenylthiohydantoin (PTH) derivative must be synthesized. This involves reacting the free HAA with phenyl isothiocyanate (PITC).

  • The resulting PTH-HAA is purified and its retention time on the HPLC system of the sequencer is determined.

3. Automated Edman Degradation:

  • The purified peptide is loaded onto the sequencer.

  • The Edman degradation chemistry proceeds in cycles:

    • Coupling: The N-terminal amino acid reacts with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[2][7]

    • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide as a thiazolinone derivative.[1][2]

    • Conversion: The unstable thiazolinone derivative is converted to the more stable PTH-amino acid.[1][2]

  • The PTH-amino acid is injected into an HPLC system for identification.

4. Data Analysis:

  • The retention time of the PTH derivative from the cycle corresponding to the expected position of HAA is compared to the retention time of the synthesized PTH-HAA standard.

  • A match in retention times confirms the presence of HAA at that position.

Visualizing the Workflow

The following diagrams illustrate the conceptual workflow of Edman degradation for validating NNAA incorporation and a logical comparison with mass spectrometry.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing cluster_analysis Data Analysis Purified_Peptide Purified Peptide (containing HAA) Sequencer Protein Sequencer Purified_Peptide->Sequencer PTH_Standard Synthesized PTH-HAA Standard HPLC HPLC Separation PTH_Standard->HPLC Coupling Coupling (PITC) Sequencer->Coupling Cleavage Cleavage (Acid) Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion Conversion->HPLC Chromatogram Chromatogram HPLC->Chromatogram Comparison Retention Time Comparison Chromatogram->Comparison Validation Validation of HAA Incorporation Comparison->Validation

Caption: Workflow for HAA validation by Edman degradation.

Method_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry Start Validate NNAA Incorporation Edman_Principle Principle: Sequential N-terminal cleavage Start->Edman_Principle MS_Principle Principle: Mass-to-charge ratio of fragments Start->MS_Principle Edman_Pro Pros: - Direct sequence information - Unambiguous for known modifications Edman_Principle->Edman_Pro Edman_Con Cons: - Requires PTH-NNAA standard - Blocked by N-terminal modification - Limited sequence length Edman_Pro->Edman_Con MS_Pro Pros: - No standard needed for NNAA - High sensitivity - Full sequence coverage - Works with modified N-termini MS_Principle->MS_Pro MS_Con Cons: - Indirect sequence information - Complex data interpretation MS_Pro->MS_Con

Caption: Comparison of Edman degradation and Mass Spectrometry.

Concluding Remarks

Both Edman degradation and mass spectrometry are powerful techniques for the validation of non-natural amino acid incorporation. Edman degradation provides direct, sequential information which can be highly reliable, provided a standard for the novel amino acid derivative is available. However, its limitations in terms of sequence length and intolerance to N-terminal modifications have led to the increased adoption of mass spectrometry. Mass spectrometry offers higher sensitivity, full sequence coverage, and the ability to identify novel amino acids based on their mass without the need for a synthetic standard, making it a versatile and often preferred method in modern proteomics and drug development. For unambiguous validation, a combination of both techniques can provide the most comprehensive characterization of a novel protein or peptide.

References

Unraveling the Conformational Landscape of Peptides: The Challenge of MeAnon(2)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the circular dichroism (CD) properties of peptides containing a moiety referred to as "MeAnon(2)" has revealed a significant information gap in publicly available scientific literature. Despite extensive queries, no specific experimental data, comparative studies, or detailed protocols for a compound explicitly named "MeAnon(2)" could be retrieved. This suggests that "MeAnon(2)" may represent a novel, proprietary, or less-disseminated peptide modification, highlighting a frontier in peptidomimetic research.

The investigation into the circular dichroism of peptides serves as a critical tool for elucidating their secondary structure, conformational dynamics, and interactions with other molecules. Modifications to the peptide backbone or side chains, such as the introduction of non-natural amino acids, can profoundly influence these structural characteristics, leading to enhanced stability, bioactivity, or novel therapeutic properties. The term "MeAnon(2)" hints at a potential N-methylation or a derivative of a non-canonical amino acid, modifications known to induce significant conformational changes detectable by CD spectroscopy.

The Landscape of Modified Peptides: A Proxy for Comparison

In the absence of direct data for "MeAnon(2)," a comparative analysis must turn to related, well-documented peptide modifications. N-methylated amino acids, for instance, are known to restrict the conformational freedom of the peptide backbone, often promoting the formation of specific secondary structures like β-turns or helical motifs. This conformational rigidity can be advantageous in drug design, as it can lock a peptide into its bioactive conformation and enhance its resistance to proteolytic degradation.

Similarly, the incorporation of other non-natural amino acids can introduce unique structural constraints or functional groups. The CD spectra of such modified peptides, when compared to their natural counterparts, provide invaluable insights into the structural consequences of these modifications.

Hypothetical Experimental Workflow

Should research on "MeAnon(2)"-containing peptides become available, a typical experimental approach to characterize their structure using circular dichroism would likely follow the workflow illustrated below.

G General Workflow for CD Spectroscopy of Modified Peptides cluster_synthesis Peptide Synthesis & Characterization cluster_cd Circular Dichroism Analysis cluster_comparison Comparative Analysis synthesis Synthesis of MeAnon(2) and Peptide Incorporation purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., Mass Spec) purification->characterization sample_prep Sample Preparation (Buffer, Concentration) characterization->sample_prep cd_measurement CD Spectra Acquisition (Far-UV & Near-UV) sample_prep->cd_measurement data_analysis Data Analysis & Deconvolution (Secondary Structure Estimation) cd_measurement->data_analysis comparison Comparison with Unmodified and Other Modified Peptides data_analysis->comparison interpretation Structural Interpretation & Hypothesis comparison->interpretation conclusion Conclusion on Conformational Impact of MeAnon(2) interpretation->conclusion

Figure 1. A generalized workflow for the synthesis and circular dichroism analysis of peptides containing a novel modification like MeAnon(2).

Future Outlook

The absence of data on "MeAnon(2)" underscores the vast and continuously expanding field of peptide chemistry. As new building blocks and modification strategies are developed, their impact on peptide structure and function will require thorough biophysical characterization, with circular dichroism spectroscopy remaining a cornerstone of these investigations. Future publications from research groups specializing in peptide synthesis and drug development may shed light on the nature of "MeAnon(2)" and its influence on peptide conformation. For researchers, scientists, and drug development professionals, staying abreast of such developments will be crucial for leveraging novel peptide modifications in the design of next-generation therapeutics.

Navigating the Final Step: A Comparative Guide to TFA Cleavage Cocktails for Peptides Containing N-methyl-2-aminoisobutyric acid (MeAnon(2))

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered, non-canonical amino acid N-methyl-2-aminoisobutyric acid (MeAnon(2)), the final trifluoroacetic acid (TFA)-mediated cleavage from the solid-phase support is a critical step that significantly impacts final yield and purity. The choice of the cleavage cocktail is paramount to mitigate side reactions and ensure the integrity of the target peptide. This guide provides a comparative overview of common TFA cleavage cocktails, supported by experimental data from a relevant model system, to aid in the selection of an optimal cleavage strategy.

The incorporation of N-methylated amino acids, such as MeAnon(2), can enhance the pharmacokinetic properties of peptides, but it also introduces unique challenges during solid-phase peptide synthesis (SPPS) and cleavage. The steric hindrance around the N-methylated amide bond can lead to incomplete reactions and increased susceptibility to side reactions during the final acidolytic cleavage.

Comparative Analysis of TFA Cleavage Cocktails

The following table summarizes the yield of the desired peptide using various TFA cleavage cocktails, highlighting the impact of scavengers and reaction conditions.

Cleavage Cocktail CompositionCleavage Time (h)Temperature (°C)Yield of Desired Peptide (%)[1]
100% TFA3444
95% TFA / 5% H₂O1425
95% TFA / 5% H₂O2419
95% TFA / 5% H₂O3415
95% TFA / 5% H₂O4412
Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIPS)2Room Temp.~8

Data adapted from a study on [NMePhe1]arodyn, a peptide containing an N-methylated amino acid.[1]

Interestingly, the study on [NMePhe1]arodyn revealed that pure TFA at a reduced temperature yielded the highest recovery of the desired peptide.[1] The addition of water as a scavenger significantly decreased the yield.[1] This suggests that for certain N-methylated peptides, minimizing the complexity of the cleavage cocktail and controlling the temperature can be crucial for preventing side reactions, such as the cleavage of the N-terminal acyl group.[1]

While the above data is informative, the optimal cleavage cocktail is highly sequence-dependent. For peptides containing other sensitive residues, a more complex cocktail with specific scavengers may be necessary. Below is a summary of commonly used TFA cleavage cocktails and their recommended applications.

Cleavage CocktailCompositionRecommended for Peptides Containing
Standard 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)General use, for peptides without highly sensitive residues.[2][3]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISGood for scavenging trityl groups.[2][4]
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[2][3][4]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleIdeal for peptides with sulfonyl-protected Arg.[2][4]

Experimental Protocols

Below are detailed methodologies for peptide cleavage and analysis, based on established protocols.

General Protocol for TFA Cleavage of Peptide-Resin
  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[2] Dry the resin under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Prepare the desired TFA cleavage cocktail immediately before use. All reagents should be of high purity.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (e.g., a glass vial with a screw cap). A typical ratio is 10-15 mL of cocktail per gram of resin.[2]

  • Incubation: Gently agitate the mixture at the desired temperature (e.g., 4°C or room temperature) for the specified duration (e.g., 1-4 hours).[1][5]

  • Peptide Precipitation: After the incubation period, filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).[5]

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

HPLC and ESI-MS Analysis Protocol
  • Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., 50% aqueous acetonitrile containing 0.1% TFA).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-60% B over 30 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.[1]

  • ESI-MS Analysis: The molecular weight of the peptide can be determined by electrospray ionization mass spectrometry (ESI-MS) to confirm the identity of the desired product and identify any side products.[1]

Visualizing the Workflow and Potential Side Reactions

To better understand the process and potential pitfalls, the following diagrams illustrate the experimental workflow and a common side reaction observed with N-methylated peptides.

experimental_workflow start Dried Peptide-Resin cleavage Cleavage Reaction (TFA Cocktail + Resin) start->cleavage cocktail Prepare TFA Cleavage Cocktail cocktail->cleavage incubation Incubation (Time & Temperature) cleavage->incubation filtration Filter Resin incubation->filtration precipitation Precipitate Peptide (Cold Ether) filtration->precipitation centrifugation Centrifuge & Wash precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying analysis HPLC & MS Analysis drying->analysis

Figure 1. Experimental workflow for TFA cleavage.

side_reaction cluster_peptide N-terminally Acylated N-Methylated Peptide cluster_products Cleavage Products Ac-N(Me)AA-Peptide Ac-N(Me)AA-Peptide Desired Peptide Desired Peptide Ac-N(Me)AA-Peptide->Desired Peptide Ideal Cleavage Side Product\n(Deletion of Ac-N(Me)AA) Side Product (Deletion of Ac-N(Me)AA) Ac-N(Me)AA-Peptide->Side Product\n(Deletion of Ac-N(Me)AA) Side Reaction TFA TFA

References

Determining Side-Chain Conformation: A Comparative Guide to NMR Analysis and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides and proteins is paramount to understanding their function and designing novel therapeutics. A critical aspect of this structural determination is the conformation of amino acid side-chains, which dictates molecular recognition, binding affinity, and catalytic activity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the analysis of side-chain conformation, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for determining the structure of molecules in solution, providing a dynamic perspective on their conformational landscape.[1][2] This is particularly crucial for flexible molecules like peptides, whose biological activity is often linked to a specific ensemble of conformations. This guide will focus on the application of NMR to determine the side-chain conformation of a model peptide, referred to herein as MeAnon(2), and compare its performance with X-ray crystallography and Circular Dichroism (CD) spectroscopy.

Comparative Analysis of Conformational Analysis Techniques

The choice of analytical technique for studying peptide conformation depends on several factors, including the nature of the sample, the desired level of detail, and the experimental conditions. The following table provides a high-level comparison of NMR, X-ray crystallography, and Circular Dichroism.

FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)
Sample Phase SolutionSolid (Crystal)Solution
Information Obtained 3D structure in solution, dynamics, intermolecular interactionsHigh-resolution 3D structure in solid stateSecondary structure content (α-helix, β-sheet), conformational changes
Resolution Atomic resolution for small to medium-sized moleculesAtomic resolutionLow resolution (secondary structure)
Sample Requirements Soluble, stable sample (mg quantities)High-quality single crystalsOptically pure sample (µg to mg quantities)
Strengths Provides information on dynamics and conformational ensembles in solution.Can provide very high-resolution static structures.Rapid, requires small amount of sample, sensitive to conformational changes.
Limitations Molecular size limitations, complex data analysis.Requires crystallization, which may not be feasible for all molecules and can introduce artifacts.Provides information on global, rather than residue-specific, conformation.

In-Depth NMR Analysis of Side-Chain Conformation

NMR spectroscopy provides a wealth of information for defining the conformation of amino acid side-chains through several key parameters, primarily the Nuclear Overhauser Effect (NOE) and scalar (J) coupling constants.

Nuclear Overhauser Effect (NOE)

The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, providing distance restraints that are crucial for structure calculation.[3] These restraints are typically categorized as strong, medium, and weak, corresponding to specific upper distance limits.

NOE IntensityUpper Distance Limit (Å)
Strong~2.7
Medium~3.5
Weak~5.0

Table 1: Typical NOE distance restraints used in peptide structure determination.[3][4]

J-Coupling Constants

Three-bond scalar coupling constants (³J) are through-bond interactions that are dependent on the dihedral angle between the coupled nuclei. For side-chain conformation, the ³J(Hα-Hβ) coupling constant is particularly informative as it relates to the χ1 dihedral angle, which describes the rotation around the Cα-Cβ bond. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. Different side-chain rotamers (gauche(-), gauche(+), and trans) have characteristic ³J(Hα-Hβ) values.

Amino Acid Side-ChainRotamerχ1 Dihedral Angle (°)Typical ³J(Hα-Hβ) (Hz)
General (Non-β-branched) gauche(-)-60~3-5
trans180~10-13
gauche(+)+60~3-5
Val, Ile (β-branched) gauche(-)-60~3-5
trans180~8-10
gauche(+)+60~10-13

Table 2: Relationship between χ1 dihedral angle and expected ³J(Hα-Hβ) coupling constants for different side-chain rotamers.

Experimental Protocols

Detailed and accurate experimental protocols are critical for obtaining high-quality data for conformational analysis.

NMR Spectroscopy: 2D NOESY Experiment

A 2D NOESY experiment is fundamental for obtaining distance restraints for structure calculation.

1. Sample Preparation:

  • Dissolve the peptide sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 0.5-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to the desired value.

2. NMR Data Acquisition:

  • The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • A standard 2D NOESY pulse sequence is used.

  • Key parameters to optimize include:

    • Mixing time (τm): This is the time during which NOE transfer occurs. Typical values for peptides range from 100 to 400 ms. A range of mixing times should be used to build up an NOE curve to accurately determine distances.

    • Recycle delay (d1): This should be set to at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.

    • Number of scans (ns) and increments (ni): These are adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • The acquired 2D data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

  • Cross-peaks in the NOESY spectrum are identified and their volumes are integrated.

  • The integrated volumes are converted into upper distance restraints based on a calibration with known distances in the molecule (e.g., the distance between geminal protons).

X-ray Crystallography

1. Crystallization:

  • The peptide must be purified to >95% homogeneity.

  • A screening process is performed to find the optimal conditions for crystallization (e.g., pH, temperature, precipitant concentration). This is often done using vapor diffusion methods (hanging drop or sitting drop).

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Determination:

  • The diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted spots.

  • The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

  • An initial electron density map is calculated, into which a model of the peptide is built and refined.

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • The peptide sample is dissolved in a suitable buffer that does not have a high absorbance in the far-UV region (typically below 200 nm).

  • The concentration of the peptide is typically in the range of 0.1-1 mg/mL.

2. Data Acquisition:

  • The CD spectrum is recorded on a CD spectropolarimeter.

  • The data is typically collected in the far-UV region (e.g., 190-250 nm) to probe the peptide backbone conformation.

  • The temperature can be varied to study the thermal stability of the peptide's conformation.

3. Data Analysis:

  • The raw data (ellipticity) is converted to mean residue ellipticity.

  • The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualization of Experimental Workflows

The following diagrams illustrate the workflow for NMR-based side-chain conformation analysis and the logical relationship between the different types of data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation peptide Peptide Synthesis & Purification dissolution Dissolution in Deuterated Solvent peptide->dissolution ph_adjustment pH Adjustment dissolution->ph_adjustment nmr_spectrometer High-Field NMR Spectrometer ph_adjustment->nmr_spectrometer cosy 2D COSY nmr_spectrometer->cosy tocsy 2D TOCSY nmr_spectrometer->tocsy noesy 2D NOESY nmr_spectrometer->noesy assignment Resonance Assignment cosy->assignment tocsy->assignment noe_restraints NOE Restraints noesy->noe_restraints j_coupling J-Coupling Analysis assignment->j_coupling structure_calc Structure Calculation j_coupling->structure_calc noe_restraints->structure_calc validation Structure Validation structure_calc->validation final_structure 3D Structure Ensemble (Side-chain Conformation) validation->final_structure

NMR Experimental Workflow for Side-Chain Conformation Analysis.

logical_relationship cluster_experimental_data Experimental Data cluster_derived_information Derived Information cluster_structural_restraints Structural Restraints cosy_data COSY Spectrum spin_systems Amino Acid Spin Systems cosy_data->spin_systems tocsy_data TOCSY Spectrum tocsy_data->spin_systems noesy_data NOESY Spectrum sequential_assignment Sequential Assignment noesy_data->sequential_assignment noe_intensities NOE Intensities noesy_data->noe_intensities spin_systems->sequential_assignment j_couplings ³J Coupling Constants sequential_assignment->j_couplings dihedral_angles Dihedral Angle Restraints (χ1) j_couplings->dihedral_angles distance_restraints Distance Restraints noe_intensities->distance_restraints final_structure Side-Chain Conformational Model dihedral_angles->final_structure distance_restraints->final_structure

Logical Flow from NMR Data to Side-Chain Conformation Model.

References

A Comparative Guide to the Analysis of Novel Methylated Amino Acids: A Framework for "MeAnon(2)"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the subtle yet significant impact of amino acid methylation is paramount. This guide provides a comprehensive framework for the comparative study of a novel methylated amino acid, hypothetically termed "MeAnon(2)," against other well-characterized methylated amino acids. By presenting a structured approach to data acquisition, experimental design, and data visualization, this document aims to facilitate a thorough and objective comparison.

Physicochemical and Biochemical Characterization

A fundamental step in comparing methylated amino acids is the characterization of their basic physical and chemical properties. These properties can influence their biological activity, bioavailability, and metabolic fate.

Table 1: Comparative Physicochemical Properties of Methylated Amino Acids

PropertyMeAnon(2)Methyl-LysineMethyl-ArginineOther Analogs
Molecular Weight ( g/mol ) Experimental160.21188.23
pKa (Side Chain) Experimental~10.5 (trimethyl)~12.5
LogP (Hydrophobicity) Experimental-4.25 (trimethyl)-3.89
Aqueous Solubility (mg/mL) ExperimentalHighHigh

Experimental Protocol: Determination of Physicochemical Properties

  • Molecular Weight: Determined by high-resolution mass spectrometry (e.g., Orbitrap MS) to confirm the elemental composition.

  • pKa Determination: Potentiometric titration is a standard method. The amino acid is dissolved in a solution of known ionic strength, and the pH is measured as a strong acid or base is added. The pKa is determined from the titration curve.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the amino acid in each phase is measured by UV-Vis spectroscopy or LC-MS to calculate the partition coefficient.

  • Aqueous Solubility: The equilibrium solubility method is employed. An excess amount of the amino acid is added to water and shaken until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved amino acid is quantified using a validated analytical method like HPLC.

Metabolic Stability and Cellular Uptake

Evaluating the metabolic stability of a novel methylated amino acid is crucial for understanding its in vivo behavior and potential as a therapeutic agent.

Table 2: Comparative Metabolic Parameters

ParameterMeAnon(2)Methyl-LysineMethyl-ArginineOther Analogs
In Vitro Half-Life (t½, min) in Liver Microsomes Experimental> 60> 60
Major Metabolites Identified Experimental--
Cellular Uptake Rate (pmol/min/mg protein) Experimental

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: The test compound (e.g., MeAnon(2)) is incubated with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for cytochrome P450 enzymes) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant and the half-life.

Functional Impact on Cellular Processes

The ultimate goal is to understand how the novel methylated amino acid influences cellular functions, such as enzyme activity, protein-protein interactions, and signaling pathways. Protein methylation is known to play a key role in signal transduction.[1][2]

Table 3: Comparative Functional Effects

Functional AssayMeAnon(2)Methyl-LysineMethyl-ArginineOther Analogs
Enzyme Inhibition (IC50, µM) for a specific methyltransferase Experimental
Protein-Protein Interaction Modulation (KD, nM) Experimental
Signaling Pathway Activation/Inhibition (EC50, µM) Experimental

Experimental Protocol: Cell-Based Signaling Assay (e.g., NF-κB Pathway)

  • Cell Culture: A suitable cell line (e.g., HEK293 with an NF-κB reporter gene) is cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the methylated amino acids (MeAnon(2) and controls) for a specified duration.

  • Stimulation: The NF-κB pathway is stimulated with an appropriate agonist (e.g., TNF-α).

  • Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 or IC50 value, indicating the concentration at which the compound elicits half of its maximal effect.

Visualizations of Pathways and Workflows

Visual representations are essential for conveying complex biological and experimental information.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Methyltransferase Methyltransferase Kinase_B->Methyltransferase Activation Target_Protein Target_Protein Methyltransferase->Target_Protein Methylation (MeAnon(2) or other methylated AAs as substrate analogs) Me_Target_Protein Methylated Target Protein Target_Protein->Me_Target_Protein Transcription_Factor Transcription_Factor Me_Target_Protein->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induction Experimental_Workflow Start Start: Novel Methylated Amino Acid (MeAnon(2)) Physicochem Physicochemical Characterization Start->Physicochem Metabolism Metabolic Stability Assay Start->Metabolism Function Functional Cell-Based Assays Start->Function Data_Analysis Comparative Data Analysis Physicochem->Data_Analysis Metabolism->Data_Analysis Function->Data_Analysis Conclusion Conclusion: Comparative Profile Data_Analysis->Conclusion Logical_Comparison MeAnon2 MeAnon(2) - Physicochemical Properties - Metabolic Stability - Functional Impact Comparison Comparative Analysis MeAnon2->Comparison Known_MeAA Known Methylated Amino Acids - Physicochemical Properties - Metabolic Stability - Functional Impact Known_MeAA->Comparison Outcome Elucidation of Novel Structure-Activity Relationships Comparison->Outcome

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fmoc-MeAnon(2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Fmoc-MeAnon(2)-OH, focusing on operational and logistical plans to maintain a safe and compliant laboratory environment.

Core Principles of Chemical Disposal

The fundamental principle of chemical disposal is to prevent harm to human health and the environment. This involves accurate waste identification, segregation, and disposal through appropriate, designated channels. Never dispose of chemical waste down the drain, as this can contaminate water supplies and damage ecosystems.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment is essential to minimize exposure.

Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat to protect from spills.[2][3]

  • Respiratory Protection: In cases of significant dust generation, a dust mask or respirator may be necessary.

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled waste container.

    • The container should be made of a chemically resistant material and have a secure lid to prevent spills and the release of dust.

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and include the full chemical name.

    • Indicate the primary hazards (even if considered non-hazardous, it's good practice to note it's a chemical waste stream).

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general workspaces and clearly marked as a chemical waste storage area.

  • Disposal Request:

    • Once the container is full or has been in storage for a period defined by your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Summary of Safety and Disposal Information

For clarity, the following table summarizes the key safety and disposal parameters based on analogous compounds and general laboratory best practices.

ParameterGuidelineSource
Hazard Classification Generally considered non-hazardous, but treat as a chemical substance.General SDS for Fmoc-amino acids
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[2][3]
Spill Cleanup Sweep up solid material, avoiding dust generation. Place in a sealed container for disposal.[1]
Disposal Method Collect in a labeled, sealed container. Dispose of as chemical waste through institutional EHS.[1][4]
Incompatible Wastes Avoid mixing with strong oxidizing agents, acids, or bases in the same waste container.General Chemical Safety

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated identify Identify Waste: This compound (Solid) start->identify ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat identify->ppe collect Collect Waste in a Designated Container ppe->collect label_container Label Container Correctly: - Chemical Name - Date - Hazard Information collect->label_container store Store in Satellite Accumulation Area label_container->store request Request Pickup from EHS/ Licensed Waste Contractor store->request end_process End: Proper Disposal request->end_process

Workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious laboratory setting. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Fmoc-MeAnon(2)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-MeAnon(2)-OH. The following procedures ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
GogglesWear when there is a risk of splashing.
Hand Protection Nitrile GlovesInspect gloves for integrity before use and change frequently.
Body Protection Laboratory CoatShould be fully buttoned to protect skin and clothing.
Respiratory Dust Mask or RespiratorUse in poorly ventilated areas or when handling the powder to avoid inhalation of dust.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Precautions for Safe Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Use only in areas with an appropriate exhaust ventilation system.[1]

Conditions for Safe Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures:

    • Powder: -20°C for up to 3 years; 4°C for up to 2 years.[1]

    • In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1]

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to contain and clean up the material safely.

Personal Precautions:

  • Wear full personal protective equipment as outlined in the PPE section.[1]

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

Environmental Precautions:

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not let the product enter drains or water courses.[1]

Methods for Cleaning Up:

  • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • For powders, carefully sweep or scoop up the material, avoiding dust generation.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of contaminated material according to the disposal plan.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

Disposal of Unused Product:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.

  • Place contaminated materials in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area (Ensure Ventilation) A->B C Weigh this compound in a Fume Hood B->C Proceed to handling D Perform Experiment C->D E Decontaminate Glassware and Surfaces D->E Post-experiment F Segregate Waste (Solid & Liquid) E->F G Dispose of Waste in Labeled Containers F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.